AZD-7762 hydrochloride
Descripción
Propiedades
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLOIXZRZEDG-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246094-78-9 | |
| Record name | 1246094-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AZD-7762 Hydrochloride: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[2] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that can lead to mitotic catastrophe and apoptosis.[3] This mechanism of action makes AZD-7762 a powerful chemosensitizing and radiosensitizing agent, particularly in tumors with a deficient G1 checkpoint, which are more reliant on the S and G2 checkpoints for survival.[4] This technical guide provides a comprehensive overview of the mechanism of action of AZD-7762, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and quantitative data.
Core Mechanism of Action: Chk1/Chk2 Inhibition
AZD-7762 functions as a dual inhibitor of Chk1 and Chk2, binding to the ATP-binding site of these kinases in a reversible, competitive manner.[5][6] In response to DNA damage, upstream kinases such as ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated. These kinases then phosphorylate and activate Chk1 and Chk2.[2] Activated Chk1 and Chk2, in turn, phosphorylate a range of downstream targets to enforce cell cycle arrest. A key substrate is the Cdc25 family of phosphatases. Phosphorylation of Cdc25 by Chk1/Chk2 leads to its inactivation and degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle.[3]
By inhibiting Chk1 and Chk2, AZD-7762 prevents the inactivation of Cdc25 phosphatases.[3] This leads to the activation of CDKs, overriding the DNA damage-induced cell cycle arrest and compelling the cell to enter mitosis despite the presence of unrepaired DNA damage. This forced mitotic entry often results in chromosomal instability and ultimately, cell death.[3]
Quantitative Data Summary
The potency and selectivity of AZD-7762 have been characterized in various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 for Chk1 | 5 nM | Scintillation Proximity Assay | [3][5] |
| IC50 for Chk2 | 5 nM | In vitro kinase assay | [1] |
| Ki for Chk1 | 3.6 nM | Kinetic Characterization | [5][6] |
| EC50 for G2 Checkpoint Abrogation | 10 nM | Checkpoint Abrogation Assay | [5][6] |
| EC50 for Cell Arrest (single agent) | 0.620 µM | Cell-based Assay | [6] |
| Kinase | Selectivity (fold vs. Chk1) | Reference |
| CAM, Yes, Fyn, Lyn, Hck, Lck | Less potent | [6] |
| CDK1/Cyclin B1 | >1000-fold | [3] |
| Other CDKs | >1000-fold | [3] |
| Various Protein Kinase C isoforms | >100-fold | [3] |
| p38 | >100-fold | [3] |
| MAPKAP Kinase 2 | >100-fold | [3] |
Detailed Experimental Protocols
Chk1 Kinase Assay
This assay quantifies the ability of AZD-7762 to inhibit the phosphorylation of a peptide substrate by recombinant human Chk1.
-
Enzyme: Recombinant human Chk1 expressed as a glutathione S-transferase (GST) fusion protein in insect cells and purified by affinity chromatography.
-
Substrate: A synthetic peptide, N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR, is used as the substrate for Chk1.
-
Assay Principle: A scintillation proximity assay (SPA) is commonly employed. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into the biotinylated peptide substrate.
-
Procedure:
-
Varying concentrations of AZD-7762 are added to the wells of a 384-well plate.
-
A mixture of the Chk1 enzyme and the peptide substrate in assay buffer is added.
-
The reaction is initiated by the addition of ATP (a mixture of unlabeled ATP and [γ-33P]ATP).
-
The plate is incubated for a defined period (e.g., 2 hours) to allow the kinase reaction to proceed.
-
The reaction is stopped by the addition of a buffer containing EDTA and SPA beads.
-
The plate is read using a microplate scintillation counter. The proximity of the radiolabeled peptide to the scintillant in the beads generates a signal that is inversely proportional to the inhibitory activity of AZD-7762.
-
-
Data Analysis: The IC50 value, the concentration of AZD-7762 that inhibits 50% of Chk1 activity, is determined from the dose-response curve.
Checkpoint Abrogation Assay
This cell-based assay determines the concentration of AZD-7762 required to override a DNA damage-induced G2 checkpoint.
-
Cell Line: A suitable cancer cell line, such as HT29, is used.
-
Assay Principle: Cells are first treated with a DNA-damaging agent to induce G2 arrest. They are then treated with AZD-7762 in the presence of a mitotic inhibitor (e.g., nocodazole). If AZD-7762 abrogates the G2 checkpoint, cells will enter mitosis and be trapped there by the mitotic inhibitor. The percentage of mitotic cells is then quantified.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A DNA-damaging agent (e.g., camptothecin) is added for a period (e.g., 2 hours) to induce the G2 checkpoint.
-
The cells are then treated with a titration of AZD-7762 and a mitotic inhibitor (e.g., nocodazole) for an extended period (e.g., 20 hours).
-
Cells are fixed and stained for a mitotic marker, such as phospho-histone H3 (pHH3).
-
The percentage of pHH3-positive cells is determined by flow cytometry or high-content imaging.
-
-
Data Analysis: The EC50 value, the effective concentration of AZD-7762 that causes 50% of the maximal checkpoint abrogation, is calculated.
Western Blot Analysis
Western blotting is used to assess the effect of AZD-7762 on the phosphorylation status of key proteins in the DNA damage response pathway.
-
Procedure:
-
Cells are treated with a DNA-damaging agent with or without AZD-7762 for a specified time.
-
Cells are lysed in a suitable buffer (e.g., PhosphoSafe buffer) and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Chk1, Cdc25A, Cyclin A).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
These studies evaluate the ability of AZD-7762 to potentiate the antitumor activity of DNA-damaging agents in an animal model.
-
Animal Model: Athymic nude mice bearing established human tumor xenografts (e.g., SW620, H460).
-
Treatment Regimen:
-
Vehicle control
-
DNA-damaging agent alone (e.g., gemcitabine, irinotecan)
-
AZD-7762 alone
-
Combination of the DNA-damaging agent and AZD-7762
-
-
Procedure:
-
Mice are implanted with tumor cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatments are administered according to a defined schedule. For example, the DNA-damaging agent is administered, followed by one or more doses of AZD-7762.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The antitumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.
Preclinical and Clinical Overview
Preclinical studies have consistently demonstrated that AZD-7762 potentiates the efficacy of a wide range of DNA-damaging agents, including gemcitabine, topotecan, and irinotecan, in various cancer cell lines and xenograft models.[3] The potentiation is particularly pronounced in tumor cells with p53 mutations, which lack the G1 checkpoint and are therefore more dependent on the S and G2 checkpoints for survival following DNA damage.[3]
AZD-7762 has been evaluated in Phase I clinical trials in combination with chemotherapy.[7] While these studies showed some evidence of antitumor activity, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.[7][8] Despite this, the extensive preclinical data for AZD-7762 have provided a strong rationale for the continued development of Chk1 inhibitors as a therapeutic strategy in oncology.
Conclusion
This compound is a potent and selective inhibitor of Chk1 and Chk2 that effectively abrogates DNA damage-induced cell cycle checkpoints. Its mechanism of action, which leads to mitotic catastrophe in cancer cells, has been well-characterized through a variety of in vitro and in vivo studies. While its clinical development was discontinued, the wealth of technical data generated for AZD-7762 continues to be a valuable resource for researchers in the field of DNA damage response and cell cycle control, informing the development of next-generation checkpoint inhibitors.
References
- 1. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD-7762 | Chk | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Therapeutic targeting of Chk1 in NSCLC stem cells during chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
AZD-7762 Hydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 (Checkpoint kinase 1) and Chk2 (Checkpoint kinase 2).[1][2][3][4] These kinases are critical components of the DNA damage response (DDR) pathway, acting as key regulators of cell cycle checkpoints.[5][6] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate a cascade of downstream targets to induce cell cycle arrest, allowing time for DNA repair.[7] Many tumor cells have a deficient G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints for survival after DNA damage.[5][6] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these crucial S and G2 checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[5][6][8] This chemosensitizing activity makes AZD-7762 a compound of significant interest in oncology research.[1]
Target Proteins and Potency
The primary targets of AZD-7762 are Chk1 and Chk2. It exhibits high potency against both kinases with remarkable selectivity over a broad range of other kinases.
Quantitative Data on Target Inhibition
| Target | Parameter | Value | Notes |
| Chk1 | IC50 | 5 nM | Cell-free scintillation proximity assay.[2][9] |
| Chk1 | Ki | 3.6 nM | Reversibly binds to the ATP-binding site.[2][9] |
| Chk2 | IC50 | 5 nM | Cell-free assay.[2][3][4] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
AZD-7762 demonstrates at least a 10-fold selectivity for Chk1 and Chk2 over a panel of 164 other kinases.[3][4] While Chk1 and Chk2 are the primary targets, some activity has been noted against other kinases such as CAM, Yes, Fyn, Lyn, Hck, and Lck, but with lesser potency.[9]
Mechanism of Action and Signaling Pathway
AZD-7762 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk1 and Chk2, thereby preventing the phosphorylation of their downstream substrates.[2][9] This inhibition disrupts the DNA damage-induced cell cycle arrest, primarily at the G2/M checkpoint.
In the presence of DNA damage, sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated.[7] ATR, in particular, activates Chk1.[7] Activated Chk1 then phosphorylates and inactivates Cdc25A (cell division cycle 25A) phosphatase, a key protein responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7][9] By inhibiting Chk1, AZD-7762 prevents the inactivation of Cdc25A, leading to premature mitotic entry despite the presence of DNA damage.[9] This ultimately results in mitotic catastrophe and apoptosis.
Furthermore, Chk1 plays a role in homologous recombination repair (HRR) through the phosphorylation of proteins like Rad51.[10] Inhibition of Chk1 by AZD-7762 can therefore also impair DNA repair, further enhancing the cytotoxic effects of DNA-damaging agents.[10]
Experimental Protocols
Here are detailed methodologies for key experiments frequently cited in the study of AZD-7762.
Chk1 Kinase Assay (Scintillation Proximity Assay)
This assay quantifies the kinase activity of Chk1 by measuring the incorporation of radioactive phosphate into a peptide substrate.
Materials:
-
Recombinant human Chk1 (e.g., expressed as a GST-fusion protein in insect cells).
-
Synthetic peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR).[9]
-
[γ-³³P]ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
Stop solution (e.g., 50 mM EDTA).
-
Streptavidin-coated SPA beads.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 0.8 µM peptide substrate, and 1 µM ATP (spiked with [γ-³³P]ATP).[9]
-
Add varying concentrations of AZD-7762 or vehicle control (DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding recombinant Chk1 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads. The biotinylated, phosphorylated peptide will bind to the beads, bringing the ³³P in close proximity to the scintillant in the beads, generating a signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of AZD-7762 and determine the IC50 value by non-linear regression analysis.
Cell-Based G2 Checkpoint Abrogation Assay
This assay assesses the ability of AZD-7762 to override a DNA damage-induced G2 cell cycle arrest.
Materials:
-
Cancer cell line (e.g., SW620, MDA-MB-231).
-
Cell culture medium and supplements.
-
DNA-damaging agent (e.g., Camptothecin, Doxorubicin).
-
AZD-7762.
-
Propidium iodide (PI) for DNA content staining.
-
Flow cytometer.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a DNA-damaging agent (e.g., 100 nM Camptothecin) for a period sufficient to induce G2 arrest (e.g., 16-24 hours).
-
Add serial dilutions of AZD-7762 to the cells and incubate for a further period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle. A decrease in the G2/M population in the presence of AZD-7762 indicates checkpoint abrogation.
-
Calculate the EC50 value for G2 arrest abrogation. For instance, AZD-7762 abrogates camptothecin-induced G2 arrest with an EC50 of 10 nM.[9]
Western Blot Analysis for Pharmacodynamic Markers
This technique is used to detect changes in the levels and phosphorylation status of proteins in the Chk1 signaling pathway following treatment with AZD-7762.
Materials:
-
Cancer cell lines.
-
DNA-damaging agent.
-
AZD-7762.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Cdc25A, anti-γH2AX).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Treat cells with a DNA-damaging agent and/or AZD-7762 as required by the experimental design.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation. For example, effective Chk1 inhibition by AZD-7762 can lead to a decrease in Chk1 autophosphorylation at Ser296 and stabilization of Cdc25A.[10] It can also lead to a compensatory increase in ATR/ATM-mediated Chk1 phosphorylation at Ser345 and an increase in the DNA damage marker γ-H2AX.[10]
Conclusion
This compound is a highly potent and selective inhibitor of the critical DNA damage response kinases, Chk1 and Chk2. Its mechanism of action, centered on the abrogation of cell cycle checkpoints, provides a strong rationale for its use in combination with DNA-damaging chemotherapies and radiation to enhance anti-tumor efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of AZD-7762 and other Chk1/2 inhibitors in various preclinical models. Although clinical development of AZD-7762 was halted due to cardiac toxicity, Chk1 remains an important therapeutic target, and the knowledge gained from studying this compound continues to inform the development of next-generation checkpoint inhibitors.[7]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
AZD-7762: A Potent Dual Inhibitor of Checkpoint Kinases Chk1 and Chk2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR). By abrogating cell cycle checkpoints, AZD-7762 sensitizes cancer cells, particularly those with p53 mutations, to the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation. This technical guide provides a comprehensive overview of AZD-7762, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Despite its promising preclinical profile, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity, a critical consideration for the development of future checkpoint kinase inhibitors.
Introduction
The integrity of the genome is maintained by a complex network of signaling pathways known as the DNA damage response (DDR). Central to the DDR are the checkpoint kinases Chk1 and Chk2, which are activated in response to DNA lesions. Upon activation by upstream kinases ATR and ATM respectively, Chk1 and Chk2 phosphorylate a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.
Many cancer cells harbor mutations in key DDR components, such as the tumor suppressor p53, rendering them reliant on the S and G2/M checkpoints for survival following DNA damage. This dependency presents a therapeutic window for inhibitors of Chk1 and Chk2. By overriding these checkpoints, such inhibitors can potentiate the efficacy of DNA-damaging therapies, leading to selective killing of cancer cells.
AZD-7762 emerged as a potent dual inhibitor of Chk1 and Chk2, demonstrating significant promise in preclinical models by enhancing the antitumor activity of various chemotherapeutic agents and radiation. This guide details the scientific foundation of AZD-7762 as a Chk1 and Chk2 inhibitor.
Mechanism of Action
AZD-7762 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of both Chk1 and Chk2, thereby preventing their kinase activity. Inhibition of Chk1 and Chk2 disrupts the DDR signaling cascade. Specifically, it prevents the phosphorylation and subsequent degradation of Cdc25 phosphatases, leading to premature activation of cyclin-dependent kinases (CDKs) and entry into mitosis, even in the presence of DNA damage. This abrogation of the S and G2/M checkpoints results in mitotic catastrophe and apoptosis in cancer cells.
The potentiation of DNA-damaging agents by AZD-7762 is particularly pronounced in p53-deficient tumors. These tumors lack the G1 checkpoint, making them heavily reliant on the Chk1-dependent S and G2/M checkpoints for DNA repair.
Data Presentation
Table 1: In Vitro Potency and Activity of AZD-7762.
| Parameter | Value | Cell Line/System | Notes |
| Chk1 IC50 | 5 nM | Cell-free kinase assay | ATP-competitive inhibition. |
| Chk2 IC50 | <10 nM | Cell-free kinase assay | Potent dual inhibition. |
| Ki (Chk1) | 3.6 nM | Cell-free kinase assay | High affinity for Chk1. |
| G2 Checkpoint Abrogation EC50 | 10 nM | HT29 cells (p53 mutant) | In the presence of camptothecin. |
| Cellular Arrest EC50 (as single agent) | 0.620 µM | HT29 cells (p53 mutant) | Indicates selectivity for checkpoint abrogation over general cytotoxicity. |
Table 2: In Vivo Efficacy of AZD-7762 in Combination Therapies.
| Tumor Model | Combination Agent | AZD-7762 Dose | Outcome |
| H460-DNp53 xenograft (rat) | Gemcitabine | 10 and 20 mg/kg | Dose-dependent potentiation of antitumor activity (%T/C of 48% and 32%, respectively). |
| SW620 xenograft (mouse) | Irinotecan (25 and 50 mg/kg) | Not specified | Significant increase in tumor-free survival (5/9 and 8/9 mice, respectively). |
| Glioblastoma xenograft (mouse) | Radiation | 15 and 25 mg/kg | Dose-dependent inhibition of tumor growth. |
Table 3: Summary of Phase I Clinical Trial of AZD-7762 with Gemcitabine (NCT00413686).
| Parameter | Details |
| Study Design | Open-label, dose-escalation (3+3 design). |
| Patient Population | 42 patients with advanced solid tumors. |
| Dosing Regimen | AZD-7762 (6-40 mg) IV on days 1 and 8; Gemcitabine (750-1000 mg/m²) IV on days 1 and 8, every 21 days. |
| Maximum Tolerated Dose (MTD) | 30 mg of AZD-7762 with 1000 mg/m² gemcitabine. |
| Dose-Limiting Toxicities (DLTs) | Grade 3 troponin I increase (32 mg), Grade 3 myocardial ischemia (40 mg). |
| Common Adverse Events (Grade ≥3) | Neutropenia, fatigue, anemia, nausea, pyrexia, ALT/AST increase. |
| Efficacy | Partial responses in 2 non-small-cell lung cancer patients. |
Signaling Pathways and Experimental Workflows
DNA Damage Response and Checkpoint Abrogation by AZD-7762
AZD-7762 Hydrochloride: A Technical Guide on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2 (Checkpoint kinase 1 and 2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, acting as key regulators of cell cycle checkpoints.[2] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3][4] Many tumor cells have defects in the G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints for survival after DNA damage.[5][6] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells treated with DNA-damaging agents.[7][8] This chemosensitizing activity positions Chk1/2 inhibitors as a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies.[6]
This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AZD-7762 hydrochloride. It includes a summary of its in vitro and in vivo activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Discovery and Optimization
AZD-7762 was discovered by AstraZeneca through a structure-based design and optimization of a thiophene carboxamide urea high-throughput screening (HTS) hit.[9] The initial lead compound demonstrated good in vitro potency against Chk1 but lacked cellular activity.[9] Subsequent structure-activity relationship (SAR) studies focused on modifying the urea and piperidine moieties of the lead compound to improve its physicochemical properties and cellular potency. This optimization process led to the identification of AZD-7762, a compound with potent dual inhibitory activity against both Chk1 and Chk2.[9]
Mechanism of Action
AZD-7762 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of both Chk1 and Chk2 kinases.[10][11] This reversible binding prevents the phosphorylation of their downstream substrates, such as Cdc25 phosphatases.[3][10] In the presence of DNA damage, activated Chk1 would normally phosphorylate and inactivate Cdc25A and Cdc25C, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2 phases.[3] By inhibiting Chk1, AZD-7762 prevents this inactivation, allowing cells with damaged DNA to prematurely enter mitosis, a process that ultimately results in cell death.[1][12]
The potentiation of DNA-damaging agents by AZD-7762 is particularly effective in p53-deficient cancer cells.[1] These cells lack a functional G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for DNA repair and survival.[5] By abrogating these remaining checkpoints, AZD-7762 selectively sensitizes p53-mutant tumor cells to chemotherapy and radiation.[13][14]
Preclinical Data
In Vitro Activity
AZD-7762 has demonstrated potent inhibitory activity against Chk1 and Chk2 in biochemical assays and significant chemosensitizing effects in various cancer cell lines.
| Assay Type | Target/Cell Line | Key Parameter | Value | Reference |
| Biochemical Assay | Chk1 | IC50 | 5 nM | [1][10] |
| Biochemical Assay | Chk2 | IC50 | 5 nM | |
| Biochemical Assay | Chk1 | Ki | 3.6 nM | [10][11] |
| Checkpoint Abrogation | Camptothecin-induced G2 arrest | EC50 | 10 nM | [10][11] |
| Cytotoxicity (as single agent) | Neuroblastoma cell lines | IC50 | 82.6 - 505.9 nM | [10] |
| Chemosensitization (Gemcitabine) | SW620 cells | GI50 (Gemcitabine alone) | 24.1 nM | [10] |
| Chemosensitization (Gemcitabine) | SW620 cells | GI50 (Gemcitabine + AZD-7762) | 1.08 nM | [10] |
| Chemosensitization (Topotecan) | MDA-MB-231 cells | GI50 (Topotecan alone) | 2.25 µM | [10] |
| Chemosensitization (Topotecan) | MDA-MB-231 cells | GI50 (Topotecan + AZD-7762) | 0.15 µM | [10] |
| Radiosensitization (p53-mutant cell lines) | - | Dose Modification Factor (DMF) | 1.6 - 1.7 | [14] |
| Radiosensitization (p53-wild-type cell lines) | - | Dose Modification Factor (DMF) | 1.1 - 1.2 | [14] |
In Vivo Activity
In vivo studies using xenograft models have confirmed the ability of AZD-7762 to potentiate the antitumor activity of various DNA-damaging agents.
| Xenograft Model | Treatment Combination | Key Finding | Reference |
| H460-DNp53 (Rat) | Gemcitabine (10 mg/kg) + AZD-7762 (10 mg/kg) | %T/C = 48 | [1] |
| H460-DNp53 (Rat) | Gemcitabine (10 mg/kg) + AZD-7762 (20 mg/kg) | %T/C = 32 | [1] |
| SW620 (Mouse) | Irinotecan + AZD-7762 | Significant increase in %T/C to -66% and -67% | [1] |
| Pancreatic Tumor Xenografts | Gemcitabine + Radiation + AZD-7762 | Significantly prolonged time to tumor volume doubling | [12] |
| HT29 (Mouse) | Radiation + AZD-7762 | Significant radiation enhancement | [14] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of AZD-7762 in the context of the DNA damage response pathway.
Caption: General experimental workflow for the preclinical evaluation of AZD-7762.
Experimental Protocols
Chk1 Scintillation Proximity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by recombinant human Chk1.
Materials:
-
Recombinant human Chk1 (expressed as a GST-fusion protein in insect cells)
-
Synthetic peptide substrate: N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR[1][10]
-
[γ-³³P]ATP
-
Assay buffer
-
AZD-7762 or other test compounds
-
Scintillation proximity assay (SPA) beads
Protocol:
-
Prepare a reaction mixture containing the Chk1 enzyme, the peptide substrate (0.8 µM), and ATP (1 µM, including [γ-³³P]ATP) in the assay buffer.[1][10]
-
Add varying concentrations of AZD-7762 to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time to allow for phosphorylation.
-
Stop the reaction and add SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the streptavidin-coated beads.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of peptide phosphorylation.
-
Calculate the IC50 value, which is the concentration of AZD-7762 that inhibits 50% of the Chk1 kinase activity.
Checkpoint Abrogation Assay
This assay determines the ability of AZD-7762 to overcome a DNA damage-induced G2 cell cycle arrest.
Materials:
-
Cancer cell line (e.g., HT29)
-
Camptothecin (DNA-damaging agent)
-
Nocodazole (mitotic inhibitor)
-
AZD-7762
-
Antibody against phospho-histone H3 (a marker of mitosis)
-
Flow cytometer
Protocol:
-
Treat cells with camptothecin for 2 hours to induce a G2 arrest.[1]
-
Add AZD-7762 or vehicle control and nocodazole to the cells and incubate for 20 hours.[1] Nocodazole traps cells that enter mitosis.
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody against phospho-histone H3.
-
Analyze the percentage of phospho-histone H3 positive cells by flow cytometry. An increase in the percentage of mitotic cells in the presence of AZD-7762 indicates abrogation of the G2 checkpoint.[1]
In Vivo Xenograft Studies
These studies evaluate the efficacy of AZD-7762 in combination with chemotherapy in a living organism.
Materials:
-
Immunocompromised mice or rats
-
Human tumor cells for implantation (e.g., H460-DNp53, SW620)
-
DNA-damaging agent (e.g., gemcitabine, irinotecan)
-
AZD-7762 formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Inject tumor cells subcutaneously into the flank of the animals.
-
Allow the tumors to grow to a palpable size.
-
Randomize the animals into different treatment groups (e.g., vehicle control, DNA-damaging agent alone, AZD-7762 alone, combination therapy).
-
Administer the treatments according to a predefined schedule. For example, gemcitabine followed by AZD-7762 four hours later.[1]
-
Measure the tumor volume using calipers at regular intervals.
-
Calculate the percent treated/control (%T/C) value to assess antitumor efficacy. A lower %T/C value indicates greater efficacy.
-
Monitor the animals for any signs of toxicity.
Clinical Development and Discontinuation
AZD-7762 entered a Phase I clinical trial in combination with gemcitabine for patients with advanced solid tumors.[3][15] The study aimed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of the combination.[3][16] While the combination showed some signs of antitumor activity, with two non-small-cell lung cancer patients achieving partial responses, the development of AZD-7762 was ultimately discontinued due to unpredictable cardiac toxicity.[3][15][17] Dose-limiting toxicities included grade 3 troponin I increase and grade 3 myocardial ischemia.[3][15]
Conclusion
AZD-7762 is a potent dual inhibitor of Chk1 and Chk2 that demonstrated significant preclinical activity in potentiating the efficacy of DNA-damaging agents, particularly in p53-deficient cancer models. Its discovery and development provided valuable insights into the therapeutic potential of targeting the DNA damage response pathway. Although its clinical development was halted due to cardiac toxicity, the extensive preclinical data generated for AZD-7762 continues to inform the development of next-generation Chk1/2 inhibitors with improved safety profiles. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
AZD-7762 Hydrochloride: A Technical Guide to its Role in the DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical transducers in the DNA Damage Response (DDR) pathway, a complex signaling network that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity.[3][4] In many cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the S and G2 checkpoints for DNA repair and survival.[3][5] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these S and G2 checkpoints, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent apoptosis.[1][6] This mechanism of action makes AZD-7762 a powerful sensitizer to DNA-damaging agents like chemotherapy and radiation, enhancing their cytotoxic effects specifically in tumor cells.[3][5][7] Although its clinical development was halted due to unpredictable cardiac toxicity, AZD-7762 remains a valuable tool for preclinical research into the DDR pathway and the development of novel cancer therapeutics.[4][8]
Chemical Properties
| Property | Value |
| Chemical Name | 3-[(Aminocarbonyl)amino]-5-(3-fluorophenyl)-N-(3-piperidinyl)thiophene-2-carboxamide hydrochloride |
| Molecular Formula | C17H19FN4O2S.HCl[2] |
| Molecular Weight | 398.88 g/mol [2] |
| CAS Number | 860352-01-8 (free base)[9] |
Mechanism of Action in the DNA Damage Response
Upon DNA damage, sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated.[4] These kinases then phosphorylate and activate a cascade of downstream targets, including Chk1 and Chk2.[4] Activated Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest in the S and G2 phases to allow for DNA repair.[1][4]
AZD-7762, by competitively binding to the ATP-binding site of Chk1 and Chk2, prevents their kinase activity.[10] This inhibition leads to the stabilization of Cdc25A, abrogation of the S and G2 checkpoints, and forces cells with damaged DNA to enter mitosis, resulting in increased cell death.[1][7] Furthermore, Chk1 inhibition has been shown to impair homologous recombination repair (HRR) by preventing the formation of Rad51 foci at sites of DNA damage.[7]
Quantitative Data Summary
In Vitro Potency
| Target | Assay Type | IC50 | Ki | EC50 (G2 Abrogation) | Reference |
| Chk1 | Scintillation Proximity Assay | 5 nM | 3.6 nM | 10 nM | [1][10] |
| Chk2 | Cell-free assay | < 10 nM | - | - | [7][11] |
In Vitro Cytotoxicity and Chemosensitization
| Cell Line | p53 Status | Combination Agent | Effect of AZD-7762 | Reference |
| SW620 | Mutant | Gemcitabine | Reduces GI50 from 24.1 nM to 1.08 nM | [12] |
| MDA-MB-231 | Mutant | Topotecan | Reduces GI50 from 2.25 µM to 0.15 µM | [12] |
| HCT116 | Wild-type & p53-null | Gemcitabine | Potentiates cytotoxicity | [1] |
| Multiple Neuroblastoma lines | Various | - | IC50 values ranging from 82.6-505.9 nM | [11] |
In Vivo Efficacy
| Xenograft Model | Combination Agent | AZD-7762 Dose | Outcome | Reference |
| H460-DNp53 (rat) | Gemcitabine (10 mg/kg) | 10 and 20 mg/kg | Dose-dependent decrease in %T/C (48% and 32%) | [1] |
| SW620 (mouse) | Irinotecan (25 or 50 mg/kg) | 25 mg/kg | Significant increase in %T/C to -66% and -67%; tumor-free survival observed | [1] |
| MiaPaCa-2 (mouse) | Gemcitabine + Radiation | Not specified | Significant tumor growth delay | [7] |
Experimental Protocols
Chk1 Kinase Assay (Scintillation Proximity Assay)
This protocol is a generalized representation based on the methods described in the cited literature.[1][11][12][13]
Objective: To determine the in vitro inhibitory activity of AZD-7762 on Chk1 kinase.
Materials:
-
Recombinant human Chk1 (e.g., as a GST-fusion protein)
-
Biotinylated synthetic peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)[1][12]
-
ATP (including [33P]ATP)
-
This compound
-
Assay buffer
-
EDTA
-
Scintillation proximity assay (SPA) beads
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of AZD-7762 in DMSO and then in assay buffer.
-
To a 384-well plate, add the diluted AZD-7762 or vehicle (DMSO control).
-
Add the Chk1 enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP (a mixture of cold ATP and [33P]ATP). Final concentrations are typically around 1 µM ATP and 0.8 µM peptide.[1][12]
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[11][12]
-
Stop the reaction by adding a solution containing EDTA and SPA beads.
-
The biotinylated peptide binds to the streptavidin-coated SPA beads. When the peptide is phosphorylated by Chk1 with [33P]ATP, the radioisotope is brought into close enough proximity to the scintillant in the beads to produce a light signal.
-
Read the plates using a suitable microplate scintillation counter (e.g., a TopCount reader).[11][12]
-
Calculate the percent inhibition for each concentration of AZD-7762 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
This is a general protocol for analyzing protein expression and phosphorylation status.[1][14]
Objective: To assess the effect of AZD-7762 on DDR pathway proteins (e.g., phospho-Chk1, Cdc25A, γH2AX).
Materials:
-
Cell lines (e.g., SW620, HT29)
-
DNA-damaging agent (e.g., gemcitabine, camptothecin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1(S296), anti-pChk1(S345), anti-Cdc25A, anti-γH2AX)[7][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the DNA-damaging agent with or without AZD-7762 for the desired time (e.g., 8 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability and Potentiation Assay
This protocol is based on methods described for assessing the synergistic effects of AZD-7762 with other agents.[1][16]
Objective: To determine if AZD-7762 potentiates the cytotoxicity of a DNA-damaging agent.
Materials:
-
Cancer cell lines (e.g., SW620)
-
DNA-damaging agent (e.g., gemcitabine)
-
This compound
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[1]
-
Treat cells with a serial dilution of the DNA-damaging agent (e.g., 9-point titration of gemcitabine) with or without a fixed, non-toxic concentration of AZD-7762 (e.g., 300 nM).[1]
-
Include control wells with vehicle (DMSO) only and AZD-7762 only.
-
Incubate for a specified period (e.g., 24 hours).[1]
-
After the initial incubation, the media can be replaced. For example, one protocol involves removing the combination media and adding back media with AZD-7762 alone for another 24 hours, followed by a 72-hour incubation in drug-free media.[1]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for the DNA-damaging agent in the presence and absence of AZD-7762.
Clinical Development and Future Perspective
A Phase I clinical trial of AZD-7762 in combination with gemcitabine was conducted in patients with advanced solid tumors.[4][17] The study established a maximum tolerated dose (MTD) of 30 mg in combination with 1,000 mg/m² gemcitabine.[4][17] While some patients showed partial responses, the development of AZD-7762 was ultimately discontinued due to the occurrence of unpredictable cardiac toxicities, including increases in troponin I and myocardial ischemia.[4][8][17]
Despite its clinical termination, AZD-7762 has been instrumental in validating Chk1 as a therapeutic target. The principle of synthetic lethality by combining DDR inhibitors with DNA-damaging agents in genetically defined tumors (e.g., p53-deficient) remains a promising strategy in oncology.[3][5] The lessons learned from AZD-7762 are informing the development of next-generation Chk1/2 inhibitors with improved safety profiles.
Conclusion
This compound is a well-characterized, potent inhibitor of Chk1 and Chk2 that effectively abrogates the S/G2 DNA damage checkpoint. Its ability to sensitize cancer cells, particularly those with p53 mutations, to chemotherapy and radiotherapy has been demonstrated extensively in preclinical models. While its clinical development was halted, AZD-7762 continues to be a critical research tool for elucidating the complexities of the DNA damage response and for the preclinical evaluation of novel therapeutic combinations targeting this fundamental cancer vulnerability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 3. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azd7762 | C17H19FN4O2S | CID 11152667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AZD-7762 | Chk | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-rad.com [bio-rad.com]
- 15. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-7762 Hydrochloride: A Technical Guide for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, critical components of the DNA damage response (DDR) pathway. By abrogating cell cycle checkpoints, particularly the G2/M and S phase checkpoints, AZD-7762 sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific genetic backgrounds, such as p53 mutations. This technical guide provides an in-depth overview of AZD-7762 for cancer cell line screening, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While the clinical development of AZD-7762 was halted due to off-target cardiac toxicity, it remains a valuable tool for preclinical research to understand the role of Chk1/2 inhibition in cancer therapy.
Mechanism of Action: Targeting the DNA Damage Response
AZD-7762 exerts its anti-cancer effects by inhibiting Chk1 and Chk2, key kinases that are activated in response to DNA damage.[1] This inhibition disrupts the cell's ability to arrest the cell cycle for DNA repair, leading to the accumulation of DNA damage and subsequent cell death, a process often referred to as mitotic catastrophe.
The Chk1/2 Signaling Pathway
Upon DNA damage, sensor proteins like ATR and ATM are activated and, in turn, phosphorylate and activate Chk1 and Chk2, respectively. Activated Chk1 and Chk2 then phosphorylate a range of downstream targets to initiate cell cycle arrest and promote DNA repair. One of the primary mechanisms of AZD-7762 is the abrogation of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[2] This is achieved by preventing the Chk1-mediated inhibitory phosphorylation of Cdc25 phosphatases. Uninhibited Cdc25 then activates the Cyclin B1/CDK1 complex, driving the cell into premature and lethal mitosis.
Quantitative Data: Cancer Cell Line Screening
The sensitivity of cancer cell lines to AZD-7762, both as a monotherapy and in combination with other agents, has been evaluated across various cancer types. The following tables summarize key inhibitory concentration (IC50) and growth inhibition (GI50) values.
AZD-7762 Monotherapy
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| HEK293 | Embryonic Kidney | 236 (GI50) | [3] |
| Neuroblastoma Panel | Neuroblastoma | 82.6 - 505.9 (IC50) | [4] |
| U251 | Glioblastoma | Sensitive (IC50 not specified) | [5] |
| SKMG3 | Glioblastoma | Sensitive (IC50 not specified) | [5] |
| D54MG | Glioblastoma | Resistant (IC50 not specified) | [5] |
| U87 | Glioblastoma | Resistant (IC50 not specified) | [5] |
AZD-7762 in Combination Therapy
AZD-7762 has shown significant synergistic effects when combined with DNA-damaging chemotherapeutic agents.
| Cell Line | Combination Agent | Effect | Reference |
| SW620 | Gemcitabine | Reduces GI50 from 24.1 nM to 1.08 nM (with 300 nM AZD-7762) | [4] |
| MDA-MB-231 | Topotecan | Reduces GI50 from 2.25 µM to 0.15 µM (with 300 nM AZD-7762) | [4] |
| HCT116 (p53-null) | Gemcitabine | Enhanced cytotoxicity compared to parental HCT116 | [2] |
| HOS | Cisplatin | Synergistic inhibition of proliferation | [6] |
| Saos-2 | Cisplatin | Synergistic inhibition of proliferation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of AZD-7762.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of AZD-7762.
3.1.1. MTS/MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of AZD-7762 (and/or a combination agent) for 24 to 72 hours.
-
Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.
3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS/MTT assay protocol.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and measure luminescence with a plate reader.
-
Data Analysis: Similar to the MTS/MTT assay, calculate viability and IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for individual colony formation.
-
Drug Treatment: Treat the cells with AZD-7762 for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the Chk1/2 signaling pathway.
-
Cell Lysis: Treat cells with AZD-7762 and/or a DNA-damaging agent. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk1, total Chk1, Cdc25A, Cyclin B1, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a powerful research tool for investigating the therapeutic potential of Chk1/2 inhibition in cancer. Its ability to abrogate DNA damage-induced cell cycle checkpoints makes it particularly effective in combination with genotoxic therapies, especially in cancer cells with compromised p53 function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical screening studies to further elucidate the role of the DDR pathway in cancer and to identify novel therapeutic strategies.
References
- 1. Therapeutic targeting of Chk1 in NSCLC stem cells during chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Checkpoint kinase inhibitor AZD7762 enhance cisplatin-induced apoptosis in osteosarcoma cells | springermedizin.de [springermedizin.de]
Methodological & Application
AZD-7762 Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-7762 hydrochloride is a potent and selective ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway.[1] By inhibiting Chk1 and Chk2, AZD-7762 prevents cell cycle arrest at the G2/M checkpoint, a common mechanism by which cancer cells attempt to repair DNA damage induced by chemotherapy or radiation.[2][3] This abrogation of the cell cycle checkpoint leads to mitotic catastrophe and apoptosis in cancer cells, particularly those with a deficient p53 pathway.[4] This document provides detailed in vitro experimental protocols for investigating the activity of AZD-7762, including kinase inhibition, effects on cell viability, and checkpoint abrogation.
Data Presentation
In Vitro Activity of AZD-7762
| Assay Type | Target/Cell Line | IC50/EC50 Value | Notes |
| Cell-Free Kinase Assay | Chk1 | 5 nM | ATP-competitive inhibition.[5] |
| Chk2 | 5 nM | [5] | |
| Checkpoint Abrogation | HT-29 | 10 nM (EC50) | Abrogation of camptothecin-induced G2 arrest.[6] |
| Growth Inhibition (GI50) | SW620 (in combination with gemcitabine) | 1.08 nM | AZD-7762 at 300 nM.[6] |
| MDA-MB-231 (in combination with topotecan) | 0.15 µM | AZD-7762 at 300 nM.[7] | |
| HEK293 | 0.236 µM | [5] | |
| Neuroblastoma cell lines | 82.6 - 505.9 nM | Varies based on p53 status and other genetic factors.[6] |
Signaling Pathway
The DNA damage response pathway is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Chk1 and Chk2 are key kinases in this pathway, activated by ATR and ATM, respectively. Once activated, they phosphorylate downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest. AZD-7762 inhibits Chk1 and Chk2, preventing this cascade and forcing cells with damaged DNA to enter mitosis.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, typically at 10 mM.[8] This stock solution can be stored at -20°C or -80°C.[5] For cell-based assays, the stock solution should be diluted in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Chk1/Chk2 Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay quantitatively measures the inhibition of Chk1 or Chk2 kinase activity by AZD-7762 in a cell-free system.[3]
Materials:
-
Recombinant human Chk1 or Chk2 enzyme
-
Biotinylated peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)[6]
-
[γ-³³P]ATP
-
Kinase assay buffer
-
This compound
-
384-well assay plates
-
EDTA solution
-
Scintillation proximity assay (SPA) beads
-
TopCount reader or equivalent
Protocol:
-
Prepare serial dilutions of AZD-7762 in kinase assay buffer.
-
In a 384-well plate, add the AZD-7762 dilutions.
-
Add the recombinant Chk1 or Chk2 enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final concentration of the peptide substrate and ATP are typically 0.8 µM and 1 µM, respectively.[6]
-
Incubate the plate at room temperature for 2 hours.[6]
-
Stop the reaction by adding EDTA solution.
-
Add SPA beads to each well. The biotinylated peptide will bind to the streptavidin-coated beads, bringing the incorporated ³³P into close proximity, which can be detected.
-
Read the plate using a TopCount reader to measure the amount of radiolabeled phosphate incorporated into the peptide substrate.
-
Calculate the percentage of kinase inhibition for each AZD-7762 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Potentiation Assay
This protocol determines the effect of AZD-7762 on cell viability, both alone and in combination with DNA-damaging agents.
Materials:
-
Cancer cell lines (e.g., SW620, MDA-MB-231)[6]
-
Complete cell culture medium
-
96-well culture plates
-
This compound
-
DNA-damaging agent (e.g., gemcitabine, camptothecin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)[2]
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to attach overnight.[2]
-
For single-agent activity: Treat cells with a serial dilution of AZD-7762 for a specified period (e.g., 72 hours).
-
For potentiation: Treat cells with a serial dilution of a DNA-damaging agent in the presence or absence of a fixed, non-toxic concentration of AZD-7762 (e.g., 300 nM).[6] A typical treatment schedule involves a 24-hour co-incubation, followed by a 24-hour incubation with AZD-7762 alone, and then a 72-hour incubation in drug-free medium.[3]
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Checkpoint Abrogation Assay
This assay assesses the ability of AZD-7762 to override a DNA damage-induced G2 cell cycle checkpoint.
Materials:
-
HT-29 cells or other suitable cell line[6]
-
Complete cell culture medium
-
96-well plates or chamber slides
-
DNA-damaging agent (e.g., 0.07 µg/mL camptothecin)[6]
-
Mitotic spindle poison (e.g., nocodazole)
-
This compound
-
Fixation solution (e.g., 3.7% formaldehyde)[6]
-
Permeabilization buffer (e.g., PBS with 0.05% Triton X-100)[6]
-
Primary antibody: anti-phospho-Histone H3 (Ser10)[6]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst stain or DAPI)[6]
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed HT-29 cells in a 96-well plate (3 x 10⁵ cells/well) and incubate overnight.[9]
-
Induce a G2 checkpoint by treating the cells with camptothecin for 2 hours.[6]
-
Remove the camptothecin-containing medium and add fresh medium containing a serial dilution of AZD-7762 and nocodazole. Nocodazole traps cells that enter mitosis.
-
Incubate for 20 hours.[6]
-
Fix the cells with 3.7% formaldehyde for 1 hour.[6]
-
Permeabilize the cells with PBS containing 0.05% Triton X-100.[6]
-
Incubate with anti-phospho-Histone H3 antibody for 1 hour.[6]
-
Wash and incubate with a fluorescently labeled secondary antibody and Hoechst stain for 1 hour.[6]
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of phospho-Histone H3 positive cells (mitotic cells). An increase in the mitotic index in the presence of AZD-7762 indicates checkpoint abrogation.
Western Blot Analysis
Western blotting can be used to analyze the effects of AZD-7762 on the phosphorylation status and expression levels of key proteins in the DNA damage response and cell cycle pathways.
Materials:
-
Cancer cell lines (e.g., SW620)[3]
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., gemcitabine)
-
Lysis buffer (e.g., PhosphoSafe buffer)[3]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1, anti-Chk1, anti-Cdc25A, anti-Cyclin A, anti-γH2AX)[3][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to attach overnight.
-
Treat cells with a DNA-damaging agent with or without AZD-7762 for the desired time (e.g., 8 hours).[3]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation. Inhibition of Chk1 by AZD-7762 is expected to decrease pChk1 levels and lead to the stabilization of Cdc25A.[8]
References
- 1. rsc.org [rsc.org]
- 2. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD-7762 | Chk | TargetMol [targetmol.com]
- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for AZD-7762 Hydrochloride in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), with an IC50 of 5 nM for Chk1.[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] Many tumor cells are deficient in the G1 DNA damage checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints regulated by Chk1 and Chk2 for survival following DNA damage.[4][5][6] By inhibiting Chk1/2, AZD-7762 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents like chemotherapy or radiation.[3][7] These application notes provide a comprehensive overview and detailed protocols for the use of AZD-7762 hydrochloride in in vivo xenograft models.
Mechanism of Action
Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate Chk1 and Chk2.[8] Activated Chk1/2 then phosphorylate downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2 phases.[4][9] This provides time for the cell to repair the damaged DNA. AZD-7762 competitively binds to the ATP-binding site of Chk1 and Chk2, preventing their kinase activity and thereby abrogating the cell cycle arrest.[1][2] This forces cancer cells with damaged DNA to prematurely enter mitosis, resulting in cell death.[3]
Caption: AZD-7762 inhibits Chk1/2, abrogating cell cycle arrest and leading to apoptosis.
In Vivo Xenograft Studies: Data Summary
AZD-7762 has demonstrated significant efficacy in potentiating the anti-tumor effects of various DNA-damaging agents in multiple human tumor xenograft models.[4][10] A summary of key findings is presented below.
| Cell Line | Xenograft Model | Combination Agent | AZD-7762 Dose | Key Findings | Reference |
| SW620 (colorectal) | Mouse | Irinotecan (25 or 50 mg/kg) | Not specified | Significant increase in tumor-free survival. At the end of the study, 5/9 (low-dose irinotecan) and 8/9 (high-dose irinotecan) mice were tumor-free in the combination groups. | [6] |
| H460-DNp53 (lung) | Rat | NSC 613327 | 10 and 20 mg/kg | Dose-dependent potentiation of antitumor activity with %T/C values of 48% and 32% for the 10 and 20 mg/kg doses, respectively. | [2] |
| H460-DNp53 (lung) | Mouse | Gemcitabine | 12.5 and 25 mg/kg | AZD-7762 alone showed minimal activity. In combination, a significant log cell kill of 0.9 was observed even at the 12.5 mg/kg dose. | [1] |
| SW620 (colorectal) | Mouse | CPT-11 | Not specified | CPT-11 alone showed significant activity (%T/C of 9 and 1). The combination with AZD-7762 resulted in significant tumor regression (%T/C of -66% and -67%). | [2] |
| MiaPaCa-2 (pancreatic) | Mouse | Gemcitabine and Radiation | Not specified | Significantly prolonged the time to tumor volume doubling compared to gemcitabine and radiation alone. | [9] |
| HT29 (colorectal) | Mouse | Fractionated Radiation | Not specified | Significant enhancement in radiation-induced tumor growth delay compared to radiation alone. | [11][12] |
%T/C: Percent treated/control. A value <100 indicates tumor growth inhibition, while a negative value indicates tumor regression.
Experimental Protocols
The following protocols are generalized based on published studies. Specific parameters may need to be optimized for different cell lines and animal models.
Cell Culture and Xenograft Tumor Establishment
Caption: Workflow for establishing xenograft tumors in mice.
1.1. Cell Culture:
-
Culture human tumor cell lines (e.g., SW620, HT29, MiaPaCa-2) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells to maintain exponential growth.
1.2. Animal Models:
-
Use immunodeficient mice (e.g., athymic nude, SCID) of 6-8 weeks of age.
-
Allow animals to acclimatize for at least one week before any experimental procedures.
-
Provide sterile food, water, and bedding. All procedures should be performed in a laminar flow hood.
1.3. Tumor Inoculation:
-
Harvest cultured tumor cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
1.4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Drug Preparation and Administration
2.1. This compound Formulation:
-
This compound is typically formulated for intravenous (IV) or intraperitoneal (IP) administration.
-
A common vehicle is a mixture of DMSO, Cremophor EL, and saline. The exact formulation should be optimized for solubility and tolerability.
-
Prepare fresh formulations for each administration.
2.2. Combination Agent Formulation:
-
Prepare chemotherapeutic agents (e.g., gemcitabine, irinotecan) according to the manufacturer's instructions, typically in sterile saline or 5% dextrose solution.
2.3. Administration Schedule:
-
The dosing schedule is critical for observing the synergistic effects of AZD-7762.
-
Typically, the DNA-damaging agent is administered first, followed by AZD-7762.
-
A representative schedule involves administering the chemotherapeutic agent on day 1, followed by AZD-7762 at 2 and 14 hours post-chemotherapy.[6] This cycle can be repeated.
-
For combination with radiation, AZD-7762 is often administered shortly before each radiation fraction.[12]
Efficacy Evaluation
3.1. Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth delay or the time for tumors to reach a specific volume.
-
Euthanize animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
3.2. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group.
-
Plot tumor growth curves for each treatment group.
-
Calculate the percent tumor growth inhibition (%TGI) or %T/C for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of differences between treatment groups.
3.3. Pharmacodynamic Studies (Optional):
-
To confirm the mechanism of action in vivo, tumors can be harvested at specific time points after treatment.
-
Analyze tumor lysates by Western blotting for key pharmacodynamic markers such as phosphorylated Chk1 (S296), total Chk1, and markers of DNA damage (e.g., γH2AX).[9]
Safety and Toxicology Considerations
While AZD-7762 has shown a manageable safety profile in preclinical studies, it is important to monitor animals for signs of toxicity.[8] In clinical trials, cardiac toxicities have been observed, including increases in troponin I and myocardial ischemia.[8] Careful monitoring of animal health, including body weight, is essential throughout the study.
Conclusion
This compound is a promising agent for enhancing the efficacy of DNA-damaging therapies in cancer. The successful design and execution of in vivo xenograft studies are crucial for its continued development. The protocols and data presented here provide a foundation for researchers to effectively utilize AZD-7762 in their preclinical cancer models. Adherence to detailed experimental design and careful monitoring will yield robust and reproducible results, contributing to a better understanding of the therapeutic potential of Chk1/2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-7762 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of AZD-7762 hydrochloride in cell culture experiments. AZD-7762 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), critical components of the DNA damage response (DDR) pathway.[1][2] By inhibiting Chk1 and Chk2, AZD-7762 can abrogate cell cycle checkpoints, particularly the S and G2/M checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents.[3]
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 398.88 g/mol [1] |
| Formula | C₁₇H₁₉FN₄O₂S·HCl[1] |
| CAS Number | 1246094-78-9[1] |
| Purity | ≥98%[1] |
| IC₅₀ | ~5 nM for both Chk1 and Chk2[1][2] |
| Solubility | - Soluble to 100 mM in Water[1][4] - Soluble to 100 mM in DMSO[1] |
| Storage Conditions | Store powder at -20°C.[1] Stock solutions can be stored at -80°C for up to one year or at -20°C for up to six months.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired final concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.9888 mg of this compound (Molecular Weight = 398.88 g/mol ).
-
Calculation: 0.01 mol/L * 0.001 L * 398.88 g/mol = 0.0039888 g = 3.9888 mg.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.9888 mg).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to six months).[5]
-
Protocol 2: Dilution of this compound for Cell Culture Treatment
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium. The final concentration of AZD-7762 can vary depending on the cell line and the specific experimental goals, but typical concentrations range from nanomolar to low micromolar. For example, a final concentration of 100 nM is often used to assess radiosensitization.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Concentration:
-
Based on literature or preliminary experiments, decide on the final concentration of AZD-7762 to be used in your cell culture assay.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions to achieve a low final concentration accurately.
-
Example for a 100 nM final concentration in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of complete cell culture medium to achieve a final concentration of 100 nM.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the AZD-7762-treated wells. The final DMSO concentration should typically be kept below 0.1% to minimize solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired final concentration of AZD-7762 or the vehicle control to the cells.
-
Incubate the cells for the desired period, as determined by your experimental design. Incubation times can range from a few hours to several days.
-
Mandatory Visualizations
Signaling Pathway of DNA Damage Response and AZD-7762 Inhibition
The following diagram illustrates the simplified DNA damage response (DDR) pathway and the points of inhibition by AZD-7762. In response to DNA damage, sensor proteins like ATM and ATR are activated.[6] These kinases then phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[6][7] Chk1 and Chk2, in turn, phosphorylate downstream targets such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest to allow for DNA repair.[8] AZD-7762 inhibits the activity of Chk1 and Chk2, thereby preventing cell cycle arrest and promoting the accumulation of DNA damage, which can lead to mitotic catastrophe and apoptosis in cancer cells.[9][10]
Caption: AZD-7762 inhibits Chk1/Chk2 in the DNA damage response pathway.
Experimental Workflow for this compound Cell Culture Application
This diagram outlines the key steps for preparing and using this compound in a typical cell culture experiment.
Caption: Workflow for preparing and using AZD-7762 in cell culture.
References
- 1. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD-7762 In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 is a potent and selective, ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2.[1][2][3][4] These kinases are critical components of the DNA damage response (DDR) pathway, which, when activated by genotoxic stress, orchestrates cell cycle arrest to allow for DNA repair.[5][6] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2/M cell cycle checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapy or radiation.[2][5][7] This mechanism leads to mitotic catastrophe and enhanced cell death, making AZD-7762 a powerful tool for sensitizing cancer cells to DNA-damaging agents, particularly in tumors with compromised p53 function.[6][8]
Quantitative Data Summary: In Vitro Efficacy of AZD-7762
The optimal working concentration of AZD-7762 is highly dependent on the specific cell line and the experimental objective. The following tables summarize key quantitative data from various in vitro assays.
Table 1: Biochemical and Cellular Potency (IC50/EC50)
| Target/Process | Assay Type | Value | Cell Line/System | Reference(s) |
| Chk1 | Cell-free kinase assay | 5 nM | Recombinant human Chk1 | [1][2][4][5] |
| Chk2 | Cell-free kinase assay | <10 nM | Recombinant human Chk2 | [1][2] |
| G2 Checkpoint Abrogation | Mitotic Index (phospho-H3) | 10 nM | HT29 (human colon cancer) | [1][2][5] |
| Cell Cycle Arrest | Cell cycle analysis | 620 nM | HT29 (in absence of DNA damage) | [1][4][5] |
| Cell Viability (GI50) | Proliferation assay | 236 nM | HEK293 (human embryonic kidney) | [2] |
Table 2: Effective Concentrations for Sensitization and Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Notes | Reference(s) |
| SW620 | Colorectal | Proliferation (MTS) | 300 nM | Potentiation of gemcitabine | [1][5] |
| MDA-MB-231 | Breast | Proliferation (MTS) | 300 nM | Potentiation of topotecan | [1][4] |
| Various Neuroblastoma Lines | Neuroblastoma | Cytotoxicity (IC50) | 82.6 - 505.9 nM | Single agent activity | [1][4] |
| RT-112, T24 | Urothelial Carcinoma | Viability (MTT) | 10 nM | Sensitization to gemcitabine | [9] |
| VM-CUB1, UM-UC-3 | Urothelial Carcinoma | Viability (MTT) | 20 nM | Sensitization to gemcitabine | [9] |
| U251, SKMG3 | Glioblastoma | Clonogenic Survival | 100 nM | Radiosensitization | [10][11] |
| DU145, HT29, MiaPaca2 | Prostate, Colon, Pancreatic | Clonogenic Survival | 100 nM | Radiosensitization | [8] |
| BE(1)N, BE(2)N | Neuroblastoma | Cytotoxicity (WST-8) | 100 nM | Synergizes with SN38 or gemcitabine | [12] |
Signaling Pathway and Mechanism of Action
AZD-7762 targets the central kinases Chk1 and Chk2 in the DNA Damage Response (DDR) pathway. Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate Chk1 and Chk2. These kinases then phosphorylate downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest. By inhibiting Chk1/2, AZD-7762 prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately results in cell death.
Experimental Protocols
Stock Solution Preparation
AZD-7762 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[2][8] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[5]
Protocol 1: Checkpoint Abrogation Assay
This assay measures the ability of AZD-7762 to override a G2/M cell cycle arrest induced by a DNA-damaging agent. Cells that bypass the checkpoint are trapped in mitosis by nocodazole and can be quantified by staining for the mitotic marker phospho-histone H3 (pHH3).
Methodology:
-
Cell Seeding: Seed cells (e.g., HT29) in multi-well plates and allow them to attach overnight.[5]
-
Induce G2 Arrest: Treat cells with a DNA-damaging agent to induce G2 checkpoint arrest. For example, treat HT29 cells with 0.07 µg/mL camptothecin for 2 hours.[1]
-
Inhibitor Treatment: Remove the DNA-damaging agent (optional, depending on agent) and add fresh medium containing a titration of AZD-7762 (e.g., 6 nM to 12.5 µM).[1] Concurrently, add nocodazole (e.g., 1 µg/mL) to all wells to trap cells that enter mitosis.[5] Include appropriate controls (vehicle, nocodazole alone, camptothecin + nocodazole).
-
Incubation: Incubate the cells for an appropriate duration (e.g., 20 hours).[5]
-
Cell Processing: Harvest the cells, fix with 3.7% formaldehyde, and permeabilize with a buffer containing 0.05% Triton X-100.[1]
-
Immunostaining: Incubate cells with a primary antibody against a mitotic marker, such as phospho-histone H3 (Ser10). Follow this with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain DNA with Hoechst stain.[1]
-
Analysis: Analyze the percentage of mitotic (pHH3-positive) cells using a flow cytometer or a high-content imaging system.[1] An increase in the pHH3-positive population in the AZD-7762-treated group compared to the camptothecin-only group indicates checkpoint abrogation. The EC50 can be calculated from the dose-response curve.[5]
Protocol 2: Cell Viability Potentiation Assay
This assay determines the ability of a sub-toxic dose of AZD-7762 to enhance the cytotoxicity of a DNA-damaging agent.
Methodology:
-
Cell Seeding: Seed cells (e.g., SW620) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[5][9]
-
Combination Treatment: Treat cells with a serial dilution of a DNA-damaging agent (e.g., gemcitabine, 0.01 to 100 nM) in the presence or absence of a fixed, sub-lethal concentration of AZD-7762 (e.g., 10-300 nM).[5] Include controls for vehicle and AZD-7762 alone. Incubate for 24 hours.[5]
-
Washout and Re-treatment: After 24 hours, remove the drug-containing medium. Add fresh medium containing only the fixed concentration of AZD-7762 to the wells that previously received the combination. Add fresh, drug-free medium to all other wells. Incubate for an additional 24 hours.[5]
-
Recovery: Remove all drug-containing medium and replace it with fresh, drug-free medium. Incubate for an additional 72 hours to allow for differences in cell proliferation to become apparent.[5]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or CellTiter-Glo Luminescent Cell Viability Assay, following the manufacturer's instructions.[5][9]
-
Data Analysis: Plot the percentage of cell growth inhibition against the concentration of the DNA-damaging agent. Calculate the GI50 (concentration causing 50% growth inhibition) for the agent alone and in combination with AZD-7762. A significant reduction in the GI50 in the combination group indicates potentiation.[1][4]
Protocol 3: Western Blotting for Chk1 Pathway Modulation
Western blotting can be used to confirm the mechanism of action of AZD-7762 by observing changes in the phosphorylation status of Chk1 and its downstream targets.
Methodology:
-
Treatment and Lysis: Seed cells (e.g., U251 or SW620) and treat with a DNA-damaging agent (e.g., 6 Gy radiation or gemcitabine) with or without AZD-7762 (e.g., 100-300 nM) for a specified time (e.g., 3-8 hours).[5][10]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Phospho-Chk1 (Ser345): A marker of ATR activation and DNA damage. This phosphorylation may be enhanced by AZD-7762 as it traps cells with persistent damage.[9][10]
-
Phospho-Chk1 (Ser296): An autophosphorylation site indicative of Chk1 activity. This signal should be reduced by AZD-7762 treatment.
-
Total Chk1: To ensure equal protein loading.[10]
-
Cdc25A: Levels are expected to increase or stabilize with AZD-7762 treatment.[5]
-
γH2AX (phospho-H2AX Ser139): A marker of DNA double-strand breaks.[10]
-
Loading Control: GAPDH or β-actin.[10]
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13]
Conclusion
AZD-7762 is a valuable research tool for investigating the DNA damage response and for developing strategies to overcome therapeutic resistance. The optimal in vitro working concentration ranges from low nanomolar (10-20 nM) for checkpoint abrogation and chemosensitization to mid-nanomolar concentrations (100-500 nM) for single-agent cytotoxicity, depending on the cellular context.[1][9] Careful validation of the effective concentration and confirmation of its on-target effects through assays like Western blotting are crucial for robust and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD-7762 | Chk | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: AZD-7762 Hydrochloride and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 is a potent, ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2.[1][2] These kinases are critical components of the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA damage. Gemcitabine, a deoxycytidine analogue, is a widely used chemotherapeutic agent that induces DNA damage, primarily during the S-phase of the cell cycle, by inhibiting DNA synthesis.[3]
The combination of AZD-7762 and gemcitabine represents a promising therapeutic strategy. By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2/M cell cycle checkpoints that are activated in response to gemcitabine-induced DNA damage.[2] This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. This synergistic interaction enhances the cytotoxic effects of gemcitabine, particularly in p53-deficient tumors that are heavily reliant on the S and G2/M checkpoints for survival.[2]
These application notes provide a summary of key findings from preclinical and clinical studies, as well as detailed protocols for in vitro and in vivo experiments to evaluate the combination of AZD-7762 and gemcitabine.
Mechanism of Action: Synergistic Cytotoxicity
The synergistic effect of the AZD-7762 and gemcitabine combination stems from the disruption of the DNA damage response.
-
Gemcitabine's Role: Gemcitabine, upon intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis. dFdCTP is also incorporated into DNA, causing chain termination and stalling of replication forks. This DNA damage and replication stress activates the ATR-Chk1 and ATM-Chk2 signaling pathways.
-
AZD-7762's Role: AZD-7762 inhibits the kinase activity of Chk1 and Chk2.[2] This prevents the phosphorylation of downstream targets like Cdc25 phosphatases. In a normal DNA damage response, Chk1/2 would phosphorylate and inactivate Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. By inhibiting Chk1/2, AZD-7762 allows Cdc25 to remain active, leading to premature CDK activation and entry into mitosis despite the presence of extensive DNA damage. This ultimately results in apoptosis.
Data Presentation
Preclinical Efficacy: In Vitro Studies
The combination of AZD-7762 and gemcitabine has demonstrated synergistic cytotoxicity in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Combination Effect |
| Urothelial Carcinoma Cells | Bladder Cancer | MTT Assay | Cell Viability | Synergistic reduction in viability[3] |
| Urothelial Carcinoma Cells | Bladder Cancer | Colony Formation | Clonogenic Survival | Synergistic reduction in colony formation[3] |
| Lkb1-deficient NSCLC cells | Lung Adenocarcinoma | Not Specified | Tumor Growth | Synergistic suppression of growth[4] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Clonogenic Survival | Radiosensitization | Additive effects on radiosensitization[5] |
| HCT116 (p53-null) | Colon Cancer | Clonogenic Survival | Cytotoxicity | Enhanced cytotoxicity in p53-mutant cells[2] |
In Vivo Xenograft Studies
Preclinical studies in animal models have shown significant anti-tumor activity with the combination therapy.
| Animal Model | Cancer Type | Treatment | Outcome |
| Mice with Lkb1-null xenografts | Lung Adenocarcinoma | AZD-7762 (25 mg/kg daily) + Gemcitabine (20 mg/kg twice a week) | Significantly reduced tumor volume compared to single agents[4] |
| Mice with MiaPaCa-2 xenografts | Pancreatic Cancer | AZD-7762 + Gemcitabine + Radiation | Significant tumor growth delay[5] |
| Mice with H460-DNp53 xenografts | Lung Cancer | AZD-7762 + Gemcitabine | Significant potentiation of anti-tumor efficacy[2] |
| Mice with SW620 xenografts | Colorectal Cancer | AZD-7762 + Irinotecan | Tumor-free survival observed[2] |
Phase I Clinical Trial Data
A Phase I dose-escalation study evaluated the safety and tolerability of AZD-7762 in combination with gemcitabine in patients with advanced solid tumors.[1][6]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | AZD-7762: 30 mg with Gemcitabine: 1,000 mg/m²[1][6] |
| Common Adverse Events (Grade ≥3) | Neutropenia/Leukopenia (36%), Anemia (29%), Fatigue (41%), Nausea, Pyrexia, ALT/AST increase (26% each)[1][6] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 troponin I increase, Grade 3 myocardial ischemia[1][6] |
| Efficacy | Partial tumor responses observed in two non-small-cell lung cancer patients[1][6] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the synergistic effects of AZD-7762 and gemcitabine on urothelial carcinoma cell viability.[3]
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
AZD-7762 hydrochloride (dissolved in DMSO)
-
Gemcitabine (dissolved in PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of AZD-7762, gemcitabine, or the combination of both. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Clonogenic Survival Assay
This protocol is based on general methods for assessing the long-term proliferative capacity of cells after treatment.[7][8]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Gemcitabine
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of AZD-7762, gemcitabine, or the combination for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the control.
-
3. Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression and phosphorylation related to the DNA damage response.
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
In Vivo Protocol
1. Xenograft Tumor Model
This protocol is based on a study investigating the combination therapy in a lung adenocarcinoma model.[4]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound
-
Gemcitabine
-
Appropriate vehicle for drug administration (e.g., sterile saline, DMSO/saline mixture)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, AZD-7762 alone, gemcitabine alone, combination).
-
Administer treatments as per the desired schedule (e.g., AZD-7762 at 25 mg/kg daily via intraperitoneal injection and gemcitabine at 20 mg/kg twice a week via intraperitoneal injection).[4]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
2. Immunohistochemistry for Cleaved Caspase-3
This protocol provides a general method for detecting apoptosis in tumor tissues.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Citrate buffer (for antigen retrieval)
-
Hydrogen peroxide (for blocking endogenous peroxidase)
-
Blocking serum
-
Primary antibody against cleaved caspase-3
-
Biotinylated secondary antibody
-
ABC reagent (avidin-biotin complex)
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
-
-
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform heat-induced antigen retrieval using citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary antibody against cleaved caspase-3.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the slides under a microscope to quantify the number of apoptotic cells.
-
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.[1][6] Researchers should exercise caution and adhere to all applicable safety guidelines when handling these compounds.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Histology Core [pathbio.med.upenn.edu]
- 6. rcsb.org [rcsb.org]
- 7. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing AZD-7762 for Tumor Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing AZD-7762, a potent Chk1/2 inhibitor, to sensitize tumor cells to ionizing radiation. The information is curated from preclinical studies and is intended to guide researchers in designing and executing experiments to explore the synergistic effects of AZD-7762 and radiation.
Introduction
AZD-7762 is a small molecule inhibitor of the checkpoint kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR).[1][2][3] By inhibiting Chk1/2, AZD-7762 disrupts the cell's ability to arrest its cell cycle in response to DNA damage induced by radiation. This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death, a process known as radiosensitization.[4][5] Preclinical studies have demonstrated that this approach is particularly effective in tumor cells with p53 mutations, which are heavily reliant on the G2 checkpoint for DNA repair.[2][4][6]
The primary mechanisms by which AZD-7762 sensitizes tumors to radiation include:
-
Abrogation of the G2/M checkpoint: AZD-7762 prevents the radiation-induced G2 cell cycle arrest, forcing cells into mitosis with unrepaired DNA.[1][7][8]
-
Inhibition of Homologous Recombination (HR) Repair: The inhibitor has been shown to prevent the formation of Rad51 foci, a critical step in the HR pathway for repairing DNA double-strand breaks.[1][4][8]
-
Increased DNA Damage: The combination of AZD-7762 and radiation leads to persistent DNA damage, as evidenced by sustained expression of γ-H2AX, a marker for DNA double-strand breaks.[1][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the radiosensitizing effects of AZD-7762.
Table 1: In Vitro Radiosensitization by AZD-7762 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | AZD-7762 Concentration | Radiation Enhancement Ratio (RER) / Dose Modification Factor (DMF) | Reference |
| MiaPaCa-2 | Pancreatic | Mutant | 100 nM | RER: 1.5 ± 0.08 | [1][8] |
| HT29 | Colon | Mutant | 100 nM | DMF: 1.6 - 1.7 | [2][6] |
| DU145 | Prostate | Mutant | 100 nM | DMF: 1.6 - 1.7 | [2] |
| T47D | Breast | Mutant | 100 nM | Significantly enhanced radiosensitization | [4][5] |
| H460 (p53 mutant) | Lung | Mutant | Not Specified | Greater enhancement than p53 WT | [2] |
| HCT116 (p53 WT) | Colon | Wild-Type | 100 nM | DMF: 1.1 - 1.2 | [2] |
| MCF7 | Breast | Wild-Type | 100 nM | No statistically significant sensitization | [4] |
| SF1522 | Normal Fibroblast | Wild-Type | 100 nM | No radiosensitization | [2][6] |
RER (Radiation Enhancement Ratio) and DMF (Dose Modification Factor) are measures of radiosensitization. A value > 1 indicates a sensitizing effect.
Table 2: In Vivo Radiosensitization by AZD-7762 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| MiaPaCa-2 | Pancreatic | AZD-7762 + Gemcitabine + Radiation | Significant prolongation of tumor volume doubling time | [1][8] |
| Patient-derived xenografts | Pancreatic | AZD-7762 + Gemcitabine + Radiation | Significant prolongation of tumor volume doubling time | [1][8] |
| HT29 | Colon | 5 daily radiation fractions + 2 daily AZD-7762 doses | Significant radiation enhancement compared to radiation alone | [2][6] |
| T47D | Breast | AZD-7762 (25 mg/kg, i.p.) + Radiation (2 Gy/fraction for 4 days) | Delayed xenograft growth, decreased proliferation, increased apoptosis | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by AZD-7762 and a typical experimental workflow for in vitro radiosensitization studies.
Caption: AZD-7762 signaling pathway in radiosensitization.
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
In Vitro Radiosensitization using Clonogenic Survival Assay
This protocol is designed to assess the ability of AZD-7762 to enhance radiation-induced cell killing.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AZD-7762 ([3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-3-piperidyl]thiophene-2-carboxamide)[2]
-
DMSO (for AZD-7762 stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm culture dishes
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells at a density determined to yield approximately 50-100 colonies per dish for the untreated control. Allow cells to attach overnight.
-
AZD-7762 Treatment: Prepare a stock solution of AZD-7762 in DMSO. Dilute the stock solution in a complete medium to the desired final concentration (e.g., 100 nM).[2] Add the AZD-7762 containing medium to the cells and incubate for 1 hour prior to irradiation.[2]
-
Irradiation: Irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Continue to incubate the cells in the presence of AZD-7762 for 24 hours.[2]
-
Drug Washout and Colony Formation: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Colony Staining and Counting: Incubate the plates for 10-14 days, or until colonies are visible. Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the survival curves and determine the Dose Modification Factor (DMF) at 10% survival.
In Vivo Tumor Radiosensitization in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of AZD-7762 as a radiosensitizer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Cancer cell line for xenograft implantation
-
AZD-7762 formulated for in vivo use (e.g., dissolved in 11.3% 2-hydroxypropyl-β-cyclodextrin in 0.9% sterile saline)[1][2]
-
Anesthetic
-
Calipers for tumor measurement
-
Small animal irradiator
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, AZD-7762 alone, radiation alone, AZD-7762 + radiation).
-
Treatment Administration:
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a specific volume compared to the control group.
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the molecular effects of AZD-7762 and radiation on key DDR proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (S296), anti-Cdc25A, anti-γ-H2AX, anti-Rad51, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells at various time points post-treatment and quantify protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Conclusion
AZD-7762 has demonstrated significant potential as a radiosensitizing agent in a variety of preclinical cancer models, particularly in p53-deficient tumors.[2][4][6] Its mechanism of action, involving the abrogation of the G2/M checkpoint and inhibition of DNA repair, provides a strong rationale for its clinical investigation in combination with radiotherapy.[1][7][8][9] The protocols and data presented here serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this combination strategy. combination strategy.
References
- 1. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-7762 Hydrochloride in Synthetic Lethality Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR).[1][2] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2 cell cycle checkpoints, which are crucial for allowing cells time to repair damaged DNA before proceeding with cell division.[1][3] This mechanism forms the basis of its application in studying and exploiting the concept of synthetic lethality.
The principle of synthetic lethality posits that while a defect in a single gene or pathway may be non-lethal, the simultaneous perturbation of two specific genes or pathways results in cell death. Many cancer cells are deficient in the G1 checkpoint pathway, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints for survival, especially when challenged with DNA-damaging agents.[1][3][4][5] By inhibiting the remaining functional checkpoints with AZD-7762, it is possible to selectively kill these cancer cells while sparing normal cells that have an intact G1 checkpoint.[1][3]
These notes provide an overview of AZD-7762, its mechanism of action, and detailed protocols for its use in preclinical research to explore synthetic lethal interactions with DNA-damaging chemotherapeutics and other targeted agents. Although the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity, it remains a valuable tool for preclinical and translational research in the field of oncology and DNA damage repair.[6][7]
Mechanism of Action: Chk1/2 Inhibition and Checkpoint Abrogation
Upon DNA damage, ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated. ATR activates Chk1, while ATM primarily activates Chk2. Activated Chk1 and Chk2 phosphorylate and inactivate Cdc25 phosphatases (Cdc25A, B, and C). This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S or G2 phase. AZD-7762 competitively binds to the ATP-binding site of Chk1 and Chk2, preventing this signaling cascade. The consequence is the stabilization of Cdc25A, sustained CDK activity, and the abrogation of the DNA damage-induced checkpoint, forcing cells with damaged DNA into mitosis—a lethal event known as mitotic catastrophe.[1][8][9]
Caption: AZD-7762 inhibits Chk1/2, overriding the G2/M checkpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for AZD-7762 from various preclinical studies.
Table 1: In Vitro Potency of AZD-7762
| Target/Process | Assay Type | IC50 / EC50 | Cell Lines / System | Reference |
| Chk1 Kinase Activity | Scintillation Proximity Assay | IC50: 5 nmol/L | Recombinant Human Chk1 | [1][2] |
| Chk1 Kinase Activity | Filter Capture Assay (at ATP Km) | IC50: 5 nmol/L | Recombinant Human Chk1 | [1] |
| Chk1 Binding Affinity | - | Ki: 3.6 nmol/L | Recombinant Human Chk1 | [1][2] |
| G2 Checkpoint Abrogation | Phospho-Histone H3 Assay | EC50: 10 nmol/L | HT29 Colon Cancer Cells | [1][2] |
Table 2: In Vitro Combination Effects with DNA Damaging Agents
| Combination Agent | Cell Line | AZD-7762 Conc. | Effect | Reference |
| Gemcitabine | HCT116 p53-null | 100 nmol/L | Potentiated clonogenic inhibition | [1] |
| Irinotecan (SN-38) | SW620 | 100 nmol/L | Potentiated cytotoxicity | [1] |
| Bendamustine | KMS-12-PE (Myeloma) | 100 nmol/L | Increased apoptosis from 5% to 35% (with 100 µM Benda) | [9][10] |
| Melphalan | KMS-12-PE (Myeloma) | 100 nmol/L | Increased apoptosis from 15% to 45% (with 25 µM Mel) | [9][10] |
| Carboplatin | Multiple TNBC lines | Not specified | Synergistically inhibits cell growth | [11] |
| ATR Inhibitor (VE-821) | U2OS, MCF-7 | 20 nmol/L | 3- to 10-fold shift in VE-821 IC50 | [12] |
Table 3: In Vivo Antitumor Activity (Xenograft Models)
| Combination Agent | Tumor Model | AZD-7762 Dose | Effect | Reference |
| Irinotecan | SW620 (Colon) | 25 mg/kg | Converted tumor stasis to regression; 8/9 tumor-free survivors | [1] |
| Gemcitabine | H460 (Lung) | 10 & 20 mg/kg | Dose-dependent potentiation of antitumor activity | [2] |
| Gemcitabine + Radiation | MiaPaCa-2 (Pancreatic) | Not specified | Significantly prolonged tumor volume doubling time | [8] |
Experimental Protocols
Protocol 1: In Vitro G2/M Checkpoint Abrogation Assay
This assay quantifies the ability of AZD-7762 to override a DNA damage-induced G2/M arrest, forcing cells into mitosis. Mitotic cells are identified by staining for phosphorylated Histone H3 (pHH3), a specific mitotic marker.
Materials:
-
Cancer cell line of interest (e.g., HT29, HeLa)
-
Complete cell culture medium
-
DNA-damaging agent (e.g., Camptothecin, Etoposide)
-
AZD-7762 hydrochloride
-
Nocodazole (mitotic trapping agent)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 70% ethanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Alexa Fluor 488-conjugated secondary antibody
-
Propidium Iodide (PI) or DAPI for DNA content
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are sub-confluent (~60-70%) at the time of analysis.
-
Induce G2 Arrest: Treat cells with a DNA-damaging agent to induce G2 arrest. For example, treat with 100 nM Camptothecin for 2 hours.
-
Inhibitor Treatment: Remove the DNA-damaging agent. Add fresh media containing various concentrations of AZD-7762 (e.g., 0, 1, 10, 100, 1000 nM). Also add nocodazole (e.g., 100 ng/mL) to all wells. Nocodazole traps cells that enter mitosis in the M-phase, allowing them to accumulate and be quantified.
-
Incubation: Incubate for 20-24 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Immunostaining: Rehydrate cells in PBS. Permeabilize with 0.25% Triton X-100 for 15 minutes. Block with 1% BSA in PBS. Incubate with anti-pHH3 primary antibody for 1 hour at room temperature. Wash, then incubate with the fluorescently-labeled secondary antibody for 30-45 minutes in the dark.
-
DNA Staining: Wash cells and resuspend in PBS containing RNase A and PI/DAPI.
-
Flow Cytometry: Analyze cells on a flow cytometer. The percentage of pHH3-positive cells represents the mitotic population.
-
Data Analysis: Plot the percentage of mitotic cells against the concentration of AZD-7762. Calculate the EC50, the concentration at which 50% of the maximal G2 abrogation is observed.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One therapeutic approach for triple-negative breast cancer: Checkpoint kinase 1 inhibitor AZD7762 combination with neoadjuvant carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pChk1 by Western Blot Following AZD-7762 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway.[1][2][3] Chk1, in particular, is a primary gatekeeper of cell cycle checkpoints, and its activation in response to DNA damage or replication stress leads to cell cycle arrest, allowing time for DNA repair.[4][5][6] By inhibiting Chk1, AZD-7762 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, thereby potentiating the effects of DNA-damaging chemotherapies.[3][7]
A key pharmacodynamic marker of AZD-7762 activity is the modulation of Chk1 phosphorylation. Following DNA damage, the upstream kinase ATR phosphorylates Chk1 at sites such as Serine 317 (S317) and Serine 345 (S345).[4][7][8] Inhibition of Chk1 by AZD-7762 can lead to an accumulation of DNA damage, resulting in a paradoxical increase in this ATR-mediated phosphorylation.[7][9] Conversely, autophosphorylation of Chk1 at Serine 296 (S296), which is associated with its kinase activity, is expected to decrease upon treatment with an ATP-competitive inhibitor like AZD-7762.[10][11] Therefore, Western blotting for phosphorylated Chk1 (pChk1) is a crucial method to confirm the on-target effect of AZD-7762 and to study its downstream consequences.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk1 signaling pathway in the context of AZD-7762 treatment and the general workflow for the Western blot protocol.
Caption: DNA damage response pathway showing Chk1 activation and inhibition by AZD-7762.
Caption: General workflow for the Western blot detection of pChk1.
Experimental Protocols
This protocol provides a detailed methodology for the detection of pChk1 in cell lysates following treatment with AZD-7762.
I. Materials and Reagents
-
Cell Lines: e.g., HeLa (cervical cancer), MiaPaCa-2 (pancreatic cancer), A375 (melanoma), or other relevant cancer cell lines.[7][8][12]
-
AZD-7762: (MedChemExpress, Cat. No. HY-10421 or equivalent).[1]
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors immediately before use.[13][14][15]
-
Protein Assay: BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225) or equivalent.[13]
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16][17]
-
Wash Buffer: TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).[18]
-
Primary Antibodies:
-
Rabbit anti-pChk1 (Ser345) (e.g., Thermo Fisher, Cat. No. PA5-17840; R&D Systems, Cat. No. AF2475).[6][8] Recommended dilution: 1:1000.[17]
-
Rabbit anti-pChk1 (Ser296) (e.g., Assay Biotechnology, Cat. No. A0629).[10] Recommended dilution: 1:500 - 1:2000.[10]
-
Rabbit anti-Total Chk1 (e.g., Novus Biologicals, Cat. No. NBP2-37703).[4] Recommended dilution: 1:2000 - 1:10000.[4]
-
Mouse anti-β-actin or anti-GAPDH (Loading Control). Recommended dilution: 1:5000.[17]
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (e.g., R&D Systems, Cat. No. HAF008).[8]
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.
-
AZD-7762 Preparation: Prepare a stock solution of AZD-7762 in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 10 nM - 100 nM).[1]
-
Treatment: Remove the existing medium and replace it with a medium containing the desired concentrations of AZD-7762. Include a vehicle-only control (DMSO).
-
Incubation: Incubate cells for the desired time period (e.g., 8, 24, or 48 hours). For some experiments, a co-treatment with a DNA-damaging agent like gemcitabine or hydroxyurea can be used to induce the DNA damage response before or during AZD-7762 treatment.[3][7][9]
III. Cell Lysis and Protein Extraction
Critical Step: Perform all lysis steps on ice with ice-cold buffers to prevent dephosphorylation and protein degradation.[13][14]
-
Washing: Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[13]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each dish (e.g., 150 µL for a 6-well plate).[13]
-
Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[17]
-
Centrifugation: Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[17]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This contains the total protein extract.
IV. Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[13]
-
Sample Preparation: Dilute the lysates to the same final concentration. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.[17][19]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[17]
V. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples onto a 4-12% Bis-Tris or similar polyacrylamide gel and run until the dye front reaches the bottom.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pChk1 S345 and anti-Total Chk1, each on a separate blot or after stripping) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.[17][20]
-
Signal Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using a digital imager.[20]
-
Loading Control: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes.
Data Presentation
The following table summarizes the expected changes in Chk1 phosphorylation at key sites after AZD-7762 treatment, based on its mechanism of action. Actual quantitative results will vary based on cell line, treatment duration, and dose.
| Phosphorylation Site | Function | Expected Change with AZD-7762 | Rationale |
| pChk1 (Ser345) | ATR-mediated activation | Increase | AZD-7762 inhibits Chk1's function, leading to unresolved DNA damage, which causes sustained ATR activation and hyper-phosphorylation of Chk1.[7][9][21] |
| pChk1 (Ser317) | ATR-mediated activation | Increase | Similar to Ser345, this site is phosphorylated by ATR in response to DNA damage, which is exacerbated by Chk1 inhibition.[4][11][21] |
| pChk1 (Ser296) | Autophosphorylation / Activity | Decrease | As an ATP-competitive inhibitor, AZD-7762 directly blocks the kinase activity of Chk1, preventing its autophosphorylation.[10][11][22] |
| Total Chk1 | Total Protein Level | No significant change | Treatment with AZD-7762 is not expected to significantly alter the total amount of Chk1 protein in short-term assays.[11] |
Troubleshooting Tips for Phospho-Westerns
-
Weak or No Signal:
-
Ensure fresh protease and phosphatase inhibitors were added to the lysis buffer.[19] Phosphatases are highly active and can quickly dephosphorylate your target protein.[14]
-
Increase the amount of protein loaded per lane (up to 100 µg may be necessary for low-abundance targets).[19]
-
Use a highly sensitive ECL substrate.[18]
-
-
High Background:
-
Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause non-specific binding with phospho-specific antibodies.[14][16][23] Use 5% BSA instead.
-
Ensure adequate washing steps to remove unbound antibodies.
-
Optimize the primary antibody concentration; excessively high concentrations can increase background.[23]
-
-
Inconsistent Results:
-
Always use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Probe for total Chk1 protein in parallel to determine the ratio of phosphorylated to total protein, which is a more accurate measure of activation status.[18]
-
Include appropriate positive and negative controls. A positive control could be cells treated with a DNA-damaging agent known to activate Chk1.[18]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. novusbio.com [novusbio.com]
- 5. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-17840) [thermofisher.com]
- 7. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaybiotechnology.com [assaybiotechnology.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Development of a PROTAC Targeting Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 14. inventbiotech.com [inventbiotech.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for AZD-7762 Hydrochloride in CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AZD-7762 hydrochloride, a potent CHK1/CHK2 inhibitor, to enhance the efficiency of CRISPR-Cas9 mediated gene editing, particularly in human pluripotent stem cells (hPSCs).
Introduction
CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification. A significant challenge in CRISPR-Cas9 applications is the cellular competition between two major DNA repair pathways: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homology-directed repair (HDR). For precise gene editing, such as the insertion of a specific sequence, the HDR pathway is desired. However, NHEJ is often the more dominant repair mechanism in many cell types, leading to lower efficiencies for precise editing.
This compound has been identified as a small molecule that can significantly enhance the efficiency of HDR-mediated gene editing. By inhibiting the checkpoint kinases CHK1 and CHK2, AZD-7762 modulates the cellular DNA damage response, tipping the balance in favor of the HDR pathway. This results in a notable increase in the frequency of precise knock-in events.
Mechanism of Action
AZD-7762 is a potent and selective ATP-competitive inhibitor of both CHK1 and CHK2, with IC50 values of 5 nM for both kinases. In the context of CRISPR-Cas9 gene editing, the introduction of a double-strand break (DSB) by the Cas9 nuclease activates DNA damage response pathways. CHK1 plays a crucial role in cell cycle arrest to allow for DNA repair. By inhibiting CHK1, AZD-7762 is thought to disrupt the NHEJ pathway, thereby promoting the cell's reliance on the HDR pathway for DSB repair. This targeted inhibition leads to a higher frequency of precise gene editing when a donor template is provided.
dot
Caption: Mechanism of AZD-7762 in enhancing HDR.
Quantitative Data Summary
The following table summarizes the quantitative data from studies utilizing AZD-7762 to enhance CRISPR-mediated gene editing efficiency.
| Parameter | Value | Cell Type | CRISPR System | Reference |
| Concentration | 1 µM | Human Pluripotent Stem Cells (hPSCs) | CRISPR-Cpf1 | Ma et al., 2018[1] |
| Fold Increase in Knock-in Efficiency | ~2.7-fold | Human Pluripotent Stem Cells (hPSCs) | CRISPR-Cpf1 | Ma et al., 2018[1] |
| IC50 (CHK1) | 5 nM | In vitro kinase assay | - | [2] |
| IC50 (CHK2) | 5 nM | In vitro kinase assay | - | [2] |
Experimental Protocols
This section provides a detailed protocol for the application of this compound to enhance CRISPR-Cpf1 mediated knock-in efficiency in human pluripotent stem cells (hPSCs), based on the methods described by Ma et al., 2018.
Materials
-
Human Pluripotent Stem Cells (hPSCs)
-
Feeder-free hPSC culture medium (e.g., mTeSR™1)
-
Matrigel-coated plates
-
This compound (dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C)
-
CRISPR-Cpf1 components:
-
Chemically synthesized crRNA
-
Lb-Cpf1 mRNA
-
-
Donor DNA template (single-stranded oligodeoxynucleotide - ssODN)
-
Electroporation buffer (e.g., Opti-MEM)
-
Electroporation system (e.g., Neon™ Transfection System)
-
ROCK inhibitor (Y-27632)
-
Accutase
-
FACS buffer (PBS with 2% FBS)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Protocol
1. hPSC Culture and Preparation for Electroporation
1.1. Culture hPSCs on Matrigel-coated plates in feeder-free medium according to standard protocols. 1.2. Passage cells every 3-4 days. For electroporation, ensure cells are in a logarithmic growth phase and have a healthy morphology. 1.3. One hour before electroporation, treat the hPSCs with 10 µM ROCK inhibitor (Y-27632) to improve cell survival. 1.4. Harvest the cells by treating with Accutase for 5-10 minutes at 37°C. 1.5. Gently pipette to create a single-cell suspension. 1.6. Count the cells and wash once with PBS.
2. Electroporation
2.1. Resuspend 1 x 10^6 hPSCs in 100 µL of electroporation buffer. 2.2. Prepare the CRISPR-Cpf1 ribonucleoprotein (RNP) complex and donor DNA mixture:
- 1 µg Lb-Cpf1 mRNA
- 1 µg chemically synthesized crRNA
- 1 µg ssODN donor template 2.3. Add the CRISPR-Cpf1/donor DNA mixture to the cell suspension. 2.4. Electroporate the cells using pre-optimized parameters for your specific hPSC line and electroporation system. (Example parameters for Neon™: 1100 V, 20 ms, 2 pulses). 2.5. Immediately after electroporation, transfer the cells to a Matrigel-coated well containing pre-warmed hPSC medium supplemented with 10 µM ROCK inhibitor.
3. AZD-7762 Treatment
3.1. Twenty-four hours after electroporation, replace the medium with fresh hPSC medium containing 1 µM this compound . 3.2. Incubate the cells with AZD-7762 for 24 hours . 3.3. After 24 hours of treatment, wash the cells once with PBS and replace the medium with fresh hPSC medium without AZD-7762.
4. Post-Treatment Culture and Analysis
4.1. Continue to culture the cells, changing the medium daily. 4.2. At 72 hours post-electroporation, harvest a portion of the cells for analysis of gene editing efficiency. 4.3. Extract genomic DNA from the harvested cells. 4.4. Amplify the target locus by PCR using primers flanking the integration site. 4.5. Analyze the PCR products by Sanger sequencing to confirm the presence of the knock-in allele. For quantitative analysis, use Next-Generation Sequencing (NGS) to determine the percentage of HDR events.
dot
Caption: Experimental workflow for using AZD-7762.
Signaling Pathway Visualization
The following diagram illustrates the simplified DNA Damage Response (DDR) pathway and the points of intervention by CRISPR-Cas9 and AZD-7762.
dot
Caption: DNA damage response and AZD-7762 intervention.
Conclusion
The use of this compound presents a straightforward and effective method for enhancing the efficiency of HDR-mediated gene editing in challenging systems like human pluripotent stem cells. By following the detailed protocols outlined in these application notes, researchers can significantly improve the rates of precise genetic modifications, thereby accelerating research in disease modeling, drug discovery, and the development of cell-based therapies. It is important to note that while AZD-7762 has shown promise, its development for clinical use has been halted due to unpredictable cardiac toxicity. Therefore, its application is currently limited to in vitro research purposes.
References
Troubleshooting & Optimization
AZD-7762 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with AZD-7762 hydrochloride. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to facilitate successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Incomplete dissolution in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of many compounds, including this compound.[1][2] Always use newly opened or properly stored anhydrous DMSO.
-
Sonication: Sonication can help break down powder aggregates and enhance dissolution.[3] Sonicate the solution for several minutes.
-
Gentle warming: Gently warming the solution (e.g., in a 37°C water bath) can increase solubility. However, be cautious about potential degradation at elevated temperatures. Monitor for any color change.
-
Check the concentration: Ensure you are not exceeding the reported solubility limit. While some suppliers report solubility up to 100 mg/mL, others state lower values. It's advisable to start with a lower concentration and gradually increase it.
Q2: I observed precipitation when adding my this compound stock solution to an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound dissolved in a high-concentration organic solvent is diluted into an aqueous medium. This phenomenon is known as "salting out" or precipitation due to a change in solvent polarity. To mitigate this:
-
Decrease the stock solution concentration: Using a more dilute stock solution in DMSO can help.
-
Increase the volume of the aqueous buffer: A larger final volume will result in a lower final concentration of both the compound and the organic solvent.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A typical formulation involves DMSO, PEG300, and Tween 80, which helps to maintain solubility in an aqueous environment.[1][3]
-
pH adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your final aqueous solution is compatible with maintaining the salt form in a soluble state. Generally, a lower pH is favorable for hydrochloride salts.
Q3: What is the recommended storage condition for this compound in powder form and as a stock solution?
A3:
-
Powder: Store the solid compound at -20°C for long-term stability.[4]
-
Stock Solutions: For stock solutions in DMSO, it is recommended to aliquot and store them at -80°C for up to one year, or at -20°C for shorter periods (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[2]
Q4: Is this compound soluble in water?
A4: There is conflicting information regarding the aqueous solubility of this compound. One source states it is soluble up to 100 mM in water, while another indicates it is insoluble in water[5]. This discrepancy may be due to differences in the material or experimental conditions. It is advisable to test the solubility in your specific aqueous medium on a small scale first. For most applications, especially those requiring higher concentrations, using an organic solvent like DMSO for the initial stock solution is recommended.
Q5: Can I use solvents other than DMSO?
A5: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound. One supplier reports that it is insoluble in ethanol.[5] If you need to use an alternative solvent, it is crucial to perform small-scale solubility tests before preparing a large batch.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary between suppliers and batches.
| Solvent | Reported Solubility (Concentration) | Reported Solubility (mg/mL) | Notes | Source(s) |
| DMSO | ~72 - 201.42 mM | 47 - 100 mg/mL | May require sonication. Use of fresh, anhydrous DMSO is recommended. | [1][2][3][5] |
| Water | Up to 100 mM | Up to ~39.9 mg/mL | Conflicting reports exist, with some sources stating insolubility. | [5] |
| Ethanol | Insoluble | Insoluble | - | [5] |
Molecular Weight of this compound: 398.88 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 3.989 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is a general guideline and may require optimization based on the specific animal model and administration route.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 4 parts of PEG300 and mix thoroughly until the solution is clear.
-
Add 0.5 parts of Tween-80 and mix until homogeneous.
-
Slowly add 4.5 parts of saline to the mixture while vortexing to bring the solution to the final volume.
-
The final solution should be clear. If precipitation occurs, adjustments to the ratios of the components may be necessary. This formulation results in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
References
Technical Support Center: AZD-7762 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the off-target effects of AZD-7762 hydrochloride, a potent ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). Understanding these off-target effects is critical for accurate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of AZD-7762?
AZD-7762 is a potent inhibitor of both Chk1 and Chk2, with a reported IC50 of 5 nM for both kinases in cell-free assays.[1][2][3] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases.[1][3]
Q2: What are the known off-target effects of AZD-7762?
AZD-7762 has been shown to have off-target activity against several other kinases, although it is generally less potent against these than its primary targets.[1][4] Known off-target kinase families include calcium/calmodulin-dependent protein kinases (CaM kinases) and Src-like kinases (Yes, Fyn, Lyn, Hck, and Lck).[4][5] Preclinical studies indicated good selectivity (>10-fold) against a panel of 164 kinases.[2][4]
The most significant off-target effect, observed in clinical trials, is cardiotoxicity.[5] This manifested as grade 3 troponin I increase and myocardial ischemia, which ultimately led to the discontinuation of its clinical development.[5]
Q3: Why am I observing unexpected cellular phenotypes that don't align with Chk1/Chk2 inhibition?
Unexpected phenotypes could be a result of AZD-7762's off-target activities. For instance, inhibition of Src family kinases can impact a wide range of cellular processes, including proliferation, survival, and migration. If your experimental system is sensitive to the inhibition of these off-target kinases, you may observe effects that are independent of the DNA damage response pathway. It is recommended to consult the troubleshooting guide below for strategies to investigate and mitigate these effects.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are a few strategies:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of AZD-7762 required to inhibit Chk1/Chk2 in your specific cell line or assay.
-
Use a structurally unrelated inhibitor: To confirm that the observed phenotype is due to Chk1/Chk2 inhibition, consider using another Chk1/Chk2 inhibitor with a different chemical structure and off-target profile as a control.
-
Genetic approaches: Employing techniques like siRNA or CRISPR to specifically knock down Chk1 and/or Chk2 can help validate that the observed effects are on-target.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected changes in cell adhesion, migration, or morphology. | Inhibition of Src family kinases (Yes, Fyn, Lyn, Hck, Lck) by AZD-7762. | 1. Lower AZD-7762 Concentration: Titrate down the concentration to the lowest level that still effectively inhibits Chk1/Chk2 phosphorylation. 2. Control with a specific Src inhibitor: Treat cells with a selective Src family kinase inhibitor to see if it phenocopies the observed effect. 3. Western Blot Analysis: Check the phosphorylation status of known Src kinase substrates. |
| Alterations in calcium signaling or related downstream pathways. | Inhibition of Calcium/Calmodulin-dependent protein kinases (CaM kinases). | 1. Measure Intracellular Calcium: Use calcium-sensitive fluorescent dyes to assess any changes in intracellular calcium levels upon AZD-7762 treatment. 2. Pathway Analysis: Examine the phosphorylation of downstream targets of CaM kinases. |
| Cardiomyocyte toxicity or unexpected effects in cardiac models. | This is a known clinical off-target effect of AZD-7762.[5] | 1. Cardiomyocyte Beating Assays: If working with cardiomyocytes, monitor for changes in beating rate and rhythm.[7][8] 2. Toxicity Assays: Perform cell viability assays specifically on cardiomyocytes to quantify the toxic effects. 3. Consider Alternative Inhibitors: For studies involving cardiac cells, it may be necessary to use a Chk1/2 inhibitor with a more favorable cardiac safety profile. |
| General cytotoxicity at concentrations expected to be specific for Chk1/2. | The combined effect of on-target and off-target inhibition in your specific cell line. | 1. Comprehensive Kinase Profiling: If feasible, perform a kinase panel screen to identify the specific off-target kinases affected by AZD-7762 in your experimental system.[9] 2. Rescue Experiments: Attempt to rescue the phenotype by overexpressing a downstream effector of the suspected off-target kinase. |
Quantitative Data on Kinase Inhibition
The following table summarizes the known inhibitory activity of AZD-7762 against its primary targets and provides qualitative information on its off-target activities.
| Target Kinase | IC50 (nM) | Selectivity vs. Chk1/Chk2 | Reference(s) |
| Chk1 | 5 | - | [1][4] |
| Chk2 | 5 | - | [1][2] |
| CaM Kinases | Not specified | Less Potent / >10-fold | [4][5] |
| Yes | Not specified | Less Potent / >10-fold | [1][4] |
| Fyn | Not specified | Less Potent / >10-fold | [1][4] |
| Lyn | Not specified | Less Potent / >10-fold | [1][4] |
| Hck | Not specified | Less Potent / >10-fold | [1][4] |
| Lck | Not specified | Less Potent / >10-fold | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Scintillation Proximity Assay)
This protocol is adapted from methods used to characterize AZD-7762 and is suitable for determining the in vitro inhibitory activity against Chk1 or other kinases.
Materials:
-
Recombinant human Chk1 kinase
-
Biotinylated peptide substrate (e.g., a cdc25C-derived peptide)
-
This compound
-
[γ-³³P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Stop buffer (containing EDTA)
-
Scintillation proximity assay (SPA) beads
-
384-well assay plates
-
TopCount reader
Procedure:
-
Prepare serial dilutions of AZD-7762 in assay buffer.
-
In a 384-well plate, add the AZD-7762 dilutions or vehicle control.
-
Add the biotinylated peptide substrate and recombinant Chk1 kinase to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for substrate phosphorylation.
-
Stop the reaction by adding the stop buffer containing EDTA.
-
Add SPA beads to the wells. The beads will bind to the biotinylated peptide.
-
Read the plate using a TopCount reader to measure the radioactivity incorporated into the peptide, which is in close proximity to the scintillant-containing beads.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Assay for Checkpoint Abrogation
This protocol can be used to assess the functional effect of AZD-7762 on the G2/M checkpoint in cells.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
DNA damaging agent (e.g., Camptothecin)
-
Mitotic blocking agent (e.g., Nocodazole)
-
This compound
-
Fixation solution (e.g., 3.7% formaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.05% Triton X-100)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst stain)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate suitable for imaging.
-
Induce a G2 checkpoint arrest by treating the cells with a DNA damaging agent like Camptothecin for a suitable duration (e.g., 2 hours).
-
Treat the cells with a serial dilution of AZD-7762 in the presence of a mitotic blocking agent like Nocodazole for an extended period (e.g., 20 hours). Nocodazole will trap cells in mitosis that have bypassed the G2 checkpoint.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against phospho-Histone H3, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye.
-
Image the cells and quantify the percentage of mitotic cells (phospho-Histone H3 positive) in the population.
-
An increase in the percentage of mitotic cells in the AZD-7762 treated samples compared to the control indicates checkpoint abrogation.
Visualizations
Caption: AZD-7762 mechanism of action and off-target effects.
Caption: Workflow for in vitro and cellular assays.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic monitoring of beating periodicity of stem cell-derived cardiomyocytes as a predictive tool for preclinical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
minimizing AZD-7762 hydrochloride toxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity associated with AZD-7762 hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AZD-7762 and what is its primary mechanism of action?
A1: AZD-7762 is a potent and selective ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2, with IC50 values of 5 nM for both.[1][2][3] By inhibiting Chk1 and Chk2, AZD-7762 abrogates DNA damage-induced cell cycle checkpoints in the S and G2 phases.[2][4] This prevents cancer cells, which often have a defective G1 checkpoint, from repairing DNA damage, leading to mitotic catastrophe and apoptosis.[5] This mechanism allows AZD-7762 to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine and radiation.[4][6]
Q2: What are the most significant toxicities associated with AZD-7762 in animal models?
A2: The most significant dose-limiting toxicity observed with AZD-7762 is cardiotoxicity.[1][7][8] Preclinical and clinical studies have reported increases in cardiac troponin I, myocardial ischemia, and decreased left ventricular ejection fraction.[1][7][8] Other major toxicities include myelosuppression (neutropenia, leukopenia, and anemia) and gastrointestinal issues such as nausea and vomiting.[1][7][8]
Q3: Is there a known mechanism for AZD-7762-induced cardiotoxicity?
A3: Recent studies suggest that AZD-7762-induced cardiotoxicity is linked to mitochondrial dysfunction and pyroptosis in cardiomyocytes.[9] Both pharmacological inhibition and genetic deletion of Chk1 can lead to an overproduction of mitochondrial reactive oxygen species (mtROS) and disrupt mitochondrial respiration.[9] This is exacerbated when AZD-7762 is combined with agents like gemcitabine.[9]
Q4: What is a recommended vehicle for in vivo administration of AZD-7762?
A4: For in vivo studies, AZD-7762 can be dissolved in 11.3% 2-hydroxypropyl-β-cyclodextrin (Sigma-Aldrich) in 0.9% sterile saline.[4]
Troubleshooting Guides
Issue 1: Observation of Cardiotoxicity
Symptoms:
-
Changes in cardiac function observed via echocardiography (e.g., reduced ejection fraction).
-
Elevated cardiac biomarkers (e.g., troponin I) in serum samples.
-
Histopathological changes in cardiac tissue.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Rationale | Reference |
| Dose Reduction/Fractionation | Reduce the individual doses of AZD-7762 and/or increase the dosing interval. For example, instead of a single high dose, administer two lower doses separated by a time interval. | Lowering the peak plasma concentration of AZD-7762 may reduce acute cardiac stress. | [7][10] |
| SIRT3 Overexpression | Utilize a cardiomyocyte-specific adeno-associated virus (AAV) vector to overexpress SIRT3 in the heart prior to AZD-7762 administration. | SIRT3 overexpression has been shown to maintain mitochondrial function and alleviate cardiomyocyte pyroptosis, thereby improving cardiac function in mice treated with AZD-7762.[9] | [9] |
| Co-administration of Cardioprotective Agents | Consider the use of established cardioprotective agents such as beta-blockers, ACE inhibitors, or statins. The specific agent and dosing regimen should be carefully selected based on the animal model and experimental design. | These agents have shown efficacy in mitigating chemotherapy-induced cardiotoxicity through various mechanisms, including reducing oxidative stress and inflammation.[3][11][12] | [3][11][12] |
Issue 2: Myelosuppression
Symptoms:
-
Significant decreases in white blood cell counts (leukopenia), neutrophil counts (neutropenia), and/or red blood cell counts (anemia) in complete blood count (CBC) analysis.
-
Increased susceptibility to infections.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Rationale | Reference |
| G-CSF Administration | Administer Granulocyte-Colony Stimulating Factor (G-CSF) such as filgrastim or pegfilgrastim. A typical prophylactic regimen in mice involves subcutaneous injections of G-CSF for several days following AZD-7762 administration. | G-CSF is a standard supportive care measure that stimulates the bone marrow to produce more neutrophils, thereby reducing the severity and duration of neutropenia.[13][14] | [13][14] |
| Dose and Schedule Modification | Reduce the dose of AZD-7762 or modify the treatment schedule to allow for bone marrow recovery between doses. | This can help to prevent cumulative myelosuppression.[15] | [15] |
Issue 3: Gastrointestinal Toxicity
Symptoms:
-
Diarrhea, nausea, vomiting (observed as retching or pica in rodents).
-
Decreased food intake and body weight loss.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Rationale | Reference |
| Anti-diarrheal Medication | Administer loperamide at a starting dose of 1-2 mg/kg orally. This can be repeated as needed. | Loperamide is an effective anti-diarrheal agent that can help manage this common side effect.[16] | [16] |
| Dietary Modification | Switch to a more palatable, low-residue diet to reduce gastrointestinal irritation. | This can help to improve food intake and reduce discomfort.[16] | [16] |
| Hydration Support | Provide subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration, especially in cases of severe diarrhea or vomiting. | Maintaining hydration is crucial for animal welfare and the integrity of the study. | [17] |
Quantitative Data Summary
Table 1: Adverse Events of AZD-7762 in Combination with Gemcitabine (Phase I Clinical Trial)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 41 | Not Reported |
| Neutropenia/Leukopenia | 36 | Not Reported |
| Anemia/Hb Decrease | 29 | Not Reported |
| Nausea | 26 | Not Reported |
| Pyrexia | 26 | Not Reported |
| ALT/AST Increase | 26 | Not Reported |
| Cardiac DLTs | ||
| Grade 3 Troponin I Increase | - | Occurred in 1 patient (32 mg dose) |
| Grade 3 Myocardial Ischemia | - | Occurred in 1 patient (40 mg dose) |
Data from a Phase I study in patients with advanced solid tumors receiving AZD-7762 and gemcitabine.[7][8][18]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of Formulation:
-
Prepare a solution of 11.3% (w/v) 2-hydroxypropyl-β-cyclodextrin in 0.9% sterile saline.
-
Dissolve this compound in the vehicle to the desired final concentration.
-
Ensure complete dissolution, gentle warming and vortexing may be required.
-
Sterile filter the final solution through a 0.22 µm filter before injection.
-
-
Administration:
-
The route of administration (e.g., intravenous, intraperitoneal) will depend on the specific experimental design.
-
For intravenous administration, inject slowly into a tail vein.
-
For intraperitoneal administration, inject into the lower abdominal quadrant.
-
Protocol 2: Monitoring for Cardiotoxicity in a Murine Model
-
Baseline Assessment:
-
Prior to the first dose of AZD-7762, perform baseline echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening).
-
Collect a baseline blood sample for measurement of cardiac troponin I levels.
-
-
On-study Monitoring:
-
Perform echocardiography at regular intervals throughout the study (e.g., weekly) to monitor for changes in cardiac function.
-
Collect blood samples at specified time points after AZD-7762 administration to assess for changes in cardiac troponin I levels.
-
-
Terminal Assessment:
-
At the end of the study, collect the heart for histopathological analysis to assess for any signs of cardiac damage.
-
Visualizations
Caption: AZD-7762 signaling pathway in the context of DNA damage.
Caption: Experimental workflow for assessing AZD-7762 cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Combination of CHEK1/2 Inhibition and Ionizing Radiation Results in Abscopal Tumor Response through Increased Micronuclei Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.tccf.org.tw [web.tccf.org.tw]
- 13. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected results with AZD-7762 hydrochloride experiments
This center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in experiments involving AZD-7762 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD-7762?
A1: AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 (Checkpoint Kinase 1) and Chk2.[1][2] These kinases are critical regulators of cell cycle checkpoints (S and G2 phases) that are activated in response to DNA damage.[1][3] By inhibiting Chk1/2, AZD-7762 prevents the cell from arresting to repair DNA damage, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis, particularly in cancer cells with a deficient G1 checkpoint (often due to p53 mutations).[1][4][5] This action allows AZD-7762 to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine and radiation.[1][5]
Q2: What are the recommended storage and solubility guidelines for this compound?
A2: Proper handling is crucial for maintaining the compound's activity. Stock solutions should be prepared and stored correctly to avoid degradation or precipitation.
| Parameter | Guideline | Source |
| Formulation | Supplied as a crystalline solid. | [6] |
| Storage (Powder) | Store at -20°C for up to 3-4 years. | [6][7][8] |
| Stock Solution Solvent | High-quality, anhydrous DMSO is recommended. | [2][6][7] |
| Solubility in DMSO | ≥18.1 mg/mL. Some vendors report up to 73 mg/mL (201.42 mM). Using fresh DMSO is critical as moisture can reduce solubility. | [2][6][7] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year or -20°C for 1-6 months. Avoid repeated freeze-thaw cycles. | [7][8] |
| Aqueous Solution | Prepare fresh dilutions in aqueous buffers (e.g., PBS) or cell culture media just before use. Aqueous solutions are not recommended for storage for more than one day. | [6] |
Q3: What are the reported IC50 values and effective concentrations for AZD-7762?
A3: The potency of AZD-7762 can vary depending on the assay type (cell-free vs. cell-based) and the specific cell line. It is a potent inhibitor of both Chk1 and Chk2.
| Target / Assay | IC50 / EC50 Value | Notes | Source |
| Chk1 (Cell-free) | 5 nM | ATP-competitive inhibition. | [7][8][9] |
| Chk2 (Cell-free) | <10 nM (often cited as 5 nM) | Equally potent against Chk2 as Chk1. | [7][8][9] |
| G2 Checkpoint Abrogation (HT29 cells) | EC50 of 10 nM | Measured after inducing G2 arrest with camptothecin. | [7][8] |
| Cytotoxicity (Neuroblastoma cell lines) | IC50 of 82.6 - 505.9 nM | Varies based on p53 status and other genetic factors. | [7] |
| Chemosensitization (in vitro) | 100 - 300 nM | Common concentration range used to potentiate DNA-damaging agents. | [5][7][10] |
Troubleshooting Guide
Problem 1: I see no or inconsistent inhibition of my target pathway (e.g., p-Chk1 levels do not decrease as expected).
| Possible Cause | Recommended Action |
| Compound Degradation | AZD-7762 solutions, especially in aqueous media, can be unstable over time. Solution: Prepare fresh working dilutions from a frozen DMSO stock for each experiment. Avoid storing the compound in culture media for extended periods. |
| Incorrect Concentration | The effective concentration can be highly cell-line dependent. Solution: Perform a dose-response experiment. Start with a broad range (e.g., 10 nM to 5 µM) to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Assay Timing | Chk1 activation is a dynamic process. Solution: Perform a time-course experiment. After inducing DNA damage, collect cell lysates at various time points (e.g., 1, 4, 8, 24 hours) post-AZD-7762 treatment to capture the window of maximal inhibition. |
| Low DNA Damage Signal | AZD-7762's primary role is to abrogate the DNA damage response. If the initial damage is insufficient, the Chk1/2 pathway may not be robustly activated. Solution: Confirm activation of the DNA damage pathway by checking for upstream markers like γH2AX or p-ATM/ATR via Western blot. Ensure your DNA-damaging agent is used at an effective concentration.[11] |
Problem 2: AZD-7762 is not sensitizing my cells to a DNA-damaging agent.
References
- 1. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
AZD-7762 Discontinuation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of AZD-7762 in clinical trials. The content is presented in a question-and-answer format to address specific issues and provide clarity on the experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of AZD-7762 in clinical trials?
The clinical development of AZD-7762 was terminated due to unpredictable cardiac toxicity.[1][2][3] This decision was based on the occurrence of dose-limiting cardiac adverse events observed in a Phase I dose-escalation study.[1][3][4] While Chk1 remains a valuable therapeutic target, the specific cardiotoxic profile of AZD-7762 was deemed medically unacceptable.[1]
Q2: What specific cardiac adverse events were observed with AZD-7762?
Dose-limiting cardiac toxicities were observed in two patients receiving AZD-7762 as a monotherapy.[1][3][4] The specific events were:
-
Grade 3 myocardial ischemia, which included chest pain, changes in electrocardiogram (ECG), a decrease in left ventricular ejection fraction, and an increase in troponin I, at a 40 mg dose.[1][3][4]
These acute cardiac events were unpredictable, which was a key factor in the decision to halt further development.[1]
Troubleshooting and Experimental Design Considerations
Q3: My experiment is showing unexpected off-target effects. How can I troubleshoot this?
AZD-7762 is a potent inhibitor of both Chk1 and Chk2 (Checkpoint kinases 1 and 2).[5][6] While it was designed to target these kinases to abrogate DNA damage-induced cell cycle checkpoints, off-target effects, particularly cardiotoxicity, were observed in clinical trials.[2][6] When encountering unexpected results in your own experiments, consider the following:
-
Dose-Response Analysis: As seen in the clinical trial where cardiac toxicities were dose-limiting, it is crucial to perform a thorough dose-response analysis to identify a potential therapeutic window for your specific model system.
-
Off-Target Kinase Profiling: AZD-7762, while potent against Chk1/2, may inhibit other kinases. Consider performing a broad kinase screen to identify potential off-target interactions that could explain your observations.
-
Cardiomyocyte Cell-Based Assays: If your research involves cell lines, incorporating cardiomyocyte-based assays could help to prospectively assess potential cardiac liabilities of your experimental compounds.
Q4: What were the key parameters of the Phase I clinical trial for AZD-7762?
A Phase I dose-escalation study was conducted with 42 patients who had advanced solid tumors.[1][3][4] The study evaluated the safety and tolerability of AZD-7762 both as a monotherapy and in combination with gemcitabine.[1][3]
Patient Demographics and Trial Design
| Parameter | Value |
| Number of Patients | 42[1][3][4] |
| Median Age (years) | 59.5 (range: 29–72)[1] |
| Sex | 22 Male / 20 Female[1] |
| Treatment Cycles | |
| Cycle 0 (Run-in) | AZD-7762 monotherapy, administered intravenously on days 1 and 8 of a 14-day cycle.[1][3] |
| Cycle 1 onwards | AZD-7762 in combination with gemcitabine (750–1,000 mg/m²) on days 1 and 8 of a 21-day cycle.[1][3] |
| Dose Escalation | AZD-7762 doses ranged from 6 mg to 40 mg.[1][3][4] |
| Maximum Tolerated Dose | The maximum tolerated dose of AZD-7762 in combination with 1,000 mg/m² of gemcitabine was determined to be 30 mg.[1][3] |
Summary of Common Adverse Events (AEs) in the Phase I Trial
| Adverse Event | Frequency (Any Grade) |
| Fatigue | 41% (17/42 patients)[1][3][4] |
| Neutropenia/Leukopenia | 36% (15/42 patients)[1][3][4] |
| Anemia/Hemoglobin Decrease | 29% (12/42 patients)[1][3][4] |
| Nausea | 26% (11/42 patients)[1][3][4] |
| Pyrexia (Fever) | 26% (11/42 patients)[1][3][4] |
| ALT/AST Increase | 26% (11/42 patients)[1][3][4] |
Grade ≥3 adverse events were reported in 19% of patients during Cycle 0 (monotherapy) and 52% of patients in Cycle 1 (combination therapy).[1][3][4]
Experimental Protocols
Protocol: In Vitro Checkpoint Abrogation Assay
This protocol is based on the preclinical studies of AZD-7762 to assess its ability to abrogate DNA damage-induced cell cycle arrest.
-
Cell Seeding: Plate tumor cells (e.g., HCT116) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
DNA Damage Induction: Treat the cells with a DNA-damaging agent (e.g., gemcitabine or camptothecin) for a predetermined duration to induce cell cycle arrest in the S or G2 phase.
-
Inhibitor Treatment: Following the removal of the DNA-damaging agent, treat the cells with varying concentrations of AZD-7762. Include a vehicle control.
-
Cell Cycle Analysis: After a suitable incubation period (e.g., 24 hours), harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. A decrease in the G2/M population in the presence of AZD-7762 indicates checkpoint abrogation.
Visualizations
AZD-7762 Mechanism of Action: Signaling Pathway
References
- 1. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - ProQuest [proquest.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: AZD-7762 In Vivo Delivery
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using the Chk1/Chk2 inhibitor AZD-7762 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and formulation for in vivo delivery of AZD-7762?
A1: The choice of solvent and formulation is critical for successful in vivo delivery of AZD-7762 and depends on the route of administration. Due to its limited aqueous solubility, a multi-component vehicle is often required.
For intraperitoneal (i.p.) and intravenous (i.v.) injections, a common and effective formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Another reported vehicle is 11.3% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.[1][2]
Below are two common formulation protocols:
Protocol 1: PEG300 and Tween-80 Formulation [3][4] This protocol yields a clear solution at concentrations of 2.0-2.5 mg/mL.
-
Prepare a stock solution: Dissolve AZD-7762 in DMSO. For example, create a 25 mg/mL stock.
-
Add PEG300: To your desired volume of DMSO stock, add PEG300. A common ratio is 1 part DMSO stock to 4 parts PEG300. Mix until the solution is homogenous.
-
Add Tween-80: Add Tween-80 to the mixture. A typical final concentration is 5%. Mix thoroughly.
-
Add Saline: Finally, add saline to reach the final desired volume and concentration.
Protocol 2: Hydroxypropyl-β-cyclodextrin (HPβCD) Formulation [1][2] This formulation has been used for i.p. and i.v. injections.
-
Prepare a solution of 11.3% (w/v) HPβCD in 0.9% sterile saline.
-
Add powdered AZD-7762 directly to the HPβCD solution.
-
Mix thoroughly, using sonication or gentle warming if necessary, to achieve complete dissolution. A final concentration of approximately 2.75 mg/mL has been reported.[2]
Q2: My AZD-7762 solution is precipitating. What can I do?
A2: Precipitation can occur due to several factors, including incorrect solvent ratios, temperature changes, or high drug concentration. Here are some troubleshooting steps:
-
Verify Solvent Ratios: Ensure the proportions of DMSO, PEG300, Tween-80, and saline are accurate. The order of mixing is also important; typically, the drug is first dissolved in DMSO, followed by the addition of co-solvents and finally the aqueous component.
-
Use Fresh DMSO: DMSO can absorb moisture from the air, which can reduce its solubilizing capacity.[5] Use fresh, anhydrous DMSO for preparing your stock solution.
-
Sonication and Gentle Warming: If precipitation occurs during preparation, brief sonication or gentle warming (e.g., to 37°C) can help redissolve the compound. However, be cautious with heating, as it may affect the stability of AZD-7762.
-
Prepare Fresh Formulations: Do not store the final formulation for extended periods, especially at room temperature or refrigerated, as this can promote precipitation. It is best to prepare the solution fresh on the day of injection.
-
Adjust Concentration: If precipitation persists, consider lowering the final concentration of AZD-7762 in your formulation.
Q3: What is a typical in vivo dosage and administration schedule for AZD-7762?
A3: The optimal dosage and schedule for AZD-7762 can vary significantly depending on the tumor model, the combination agent being used, and the research question. However, published studies provide a general range.
Dosages often range from 5 mg/kg to 25 mg/kg, administered via intraperitoneal (i.p.) injection.[6] The administration frequency can be daily for a set period (e.g., 5 days a week for 2 weeks) or intermittently in cycles, often administered a few hours after a DNA-damaging agent like gemcitabine or irinotecan.[1][6]
It is crucial to perform a dose-response study to determine the optimal, well-tolerated dose for your specific experimental model.[6]
Q4: I am observing toxicity in my animal models. How can I mitigate this?
A4: Toxicity can be drug-related or vehicle-related.
-
Vehicle Toxicity: Some vehicles, particularly those with high concentrations of DMSO or other organic solvents, can cause local irritation or systemic toxicity. If you suspect vehicle toxicity, consider:
-
Reducing the concentration of the problematic solvent.
-
Trying an alternative formulation, such as the HPβCD-based vehicle.
-
Administering a "vehicle only" control group to assess the effects of the formulation itself.
-
-
Drug-Related Toxicity: AZD-7762 itself can have toxic effects, including cardiovascular toxicity, which was a reason for the termination of its clinical development.[7] If drug-related toxicity is suspected:
-
Reduce the dose or the frequency of administration.
-
Carefully monitor the animals for signs of distress, weight loss, and other adverse effects.
-
Ensure that the observed anti-tumor effects are not simply a result of systemic toxicity causing a general decline in the animal's health.
-
Q5: How does AZD-7762 work? What is its mechanism of action?
A5: AZD-7762 is a potent, ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2, with an IC50 of 5 nM for both.[1][8] These kinases are crucial components of the DNA damage response (DDR) pathway.
When DNA damage occurs (for example, from chemotherapy or radiation), the DDR pathway is activated, leading to cell cycle arrest. This pause allows the cell time to repair the DNA damage before proceeding with cell division. Chk1 and Chk2 are key regulators of the S and G2/M checkpoints.
By inhibiting Chk1 and Chk2, AZD-7762 abrogates the DNA damage-induced cell cycle checkpoints.[1][9] This forces cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death called mitotic catastrophe. This mechanism is particularly effective in cancer cells that have mutations in other checkpoint proteins, like p53, as they become highly reliant on the Chk1/2-mediated checkpoints for survival.[2][10]
Quantitative Data Summary
Table 1: Solubility of AZD-7762 in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ~72-73 mg/mL | Fresh, anhydrous DMSO recommended. | [5] |
| Water | 100 mM (as HCl salt) | Solubility of the hydrochloride salt form. | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.0 mg/mL | Clear solution, sonication may be needed. | [4] |
| 11.3% HPβCD in Saline | 2.75 mg/mL | Used for in vivo studies. | [2] |
Table 2: Reported In Vivo Dosages and Administration Routes
| Dosage | Route | Animal Model | Combination Agent | Reference(s) |
| 5, 15, 25 mg/kg | i.p. | Glioblastoma Mouse Model | Radiation | [6] |
| 10, 20 mg/kg | i.v. | H460-DNp53 Rat Xenograft | Gemcitabine | [1] |
| 25 mg/kg | i.p. | HT29 Xenografts | Radiation | [2] |
Experimental Protocols & Visualizations
Protocol: Preparation of AZD-7762 Formulation (PEG300/Tween-80 Method)
This protocol outlines the steps to prepare a 1 mL working solution of AZD-7762 at a concentration of 2 mg/mL.
-
Prepare Stock Solution: Weigh out the required amount of AZD-7762 powder and dissolve it in anhydrous DMSO to a concentration of 40 mg/mL.
-
Dispense Stock: In a sterile microcentrifuge tube, add 50 µL of the 40 mg/mL AZD-7762 stock solution.
-
Add Co-Solvent: Add 300 µL of PEG300 to the tube. Vortex or mix thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80. Mix well.
-
Add Aqueous Component: Add 600 µL of sterile saline (0.9% NaCl). Mix until the final solution is clear.
-
Administration: Use the freshly prepared solution for in vivo administration immediately.
AZD-7762 Mechanism of Action
The following diagram illustrates the role of AZD-7762 in the DNA damage response pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD-7762 | Chk | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Facebook [cancer.gov]
- 10. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZD-7762 Dosage for Synergistic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CHK1/2 inhibitor, AZD-7762. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its dosage for synergistic effects with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZD-7762?
A1: AZD-7762 is a potent, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), with an IC50 of 5 nM for CHK1.[1][2] By inhibiting CHK1 and CHK2, AZD-7762 prevents the cell cycle arrest (primarily at the G2/M checkpoint) that is normally induced by DNA damage.[3][4] This abrogation of the checkpoint allows cells with damaged DNA to proceed into mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents.[3][5]
Q2: With which types of drugs does AZD-7762 typically show synergy?
A2: AZD-7762 shows strong synergistic effects when combined with DNA-damaging chemotherapeutic agents. This is because many tumor cells, especially those with a defective G1 checkpoint (often due to p53 mutations), rely heavily on the S and G2 checkpoints for DNA repair and survival.[5][6] By inhibiting these checkpoints, AZD-7762 enhances the cytotoxicity of agents that cause DNA damage.[6] Significant synergy has been observed with gemcitabine, cisplatin, doxorubicin, etoposide, melphalan, SN38, and topotecan.[7][8][9] The most consistent and potent chemo-potentiation has been reported with gemcitabine.[7][8]
Q3: How does the p53 status of a cell line affect its sensitivity to AZD-7762 in combination therapy?
A3: The p53 status of a tumor cell line is a critical determinant of its response to AZD-7762 combination therapy. Tumors with a deficient G1 DNA damage checkpoint, often due to p53 mutations, are more reliant on the S and G2 checkpoints for DNA repair.[5][6] Therefore, these p53-mutant cells are often more sensitive to the synergistic effects of AZD-7762 and DNA-damaging agents.[6][9][10] In contrast, cell lines with intact G1 checkpoints may be less sensitive.[7]
Q4: What are typical starting concentrations for in vitro experiments with AZD-7762?
A4: For in vitro assays, the concentration of AZD-7762 can vary depending on the cell line and the specific experiment. Based on published studies, a common concentration range for assessing synergy is 100 nM to 300 nM.[1][6][7] The EC50 for G2 checkpoint abrogation is approximately 10 nM, with maximal abrogation observed around 100 nM.[2][6] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
Problem 1: I am not observing a synergistic effect between AZD-7762 and my DNA-damaging agent.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Concentration | Perform a dose-response matrix experiment with a wide range of concentrations for both AZD-7762 and the combination drug to identify the optimal synergistic concentrations. The IC50 of AZD-7762 alone can range from 82.6 to 505.9 nM in different neuroblastoma cell lines.[1] |
| Incorrect Dosing Schedule | The timing of drug administration is crucial. For synergy, AZD-7762 is often administered concurrently with or shortly after the DNA-damaging agent to prevent cell cycle arrest and DNA repair.[6] Experiment with different schedules, such as pre-treatment, co-treatment, or post-treatment with AZD-7762. |
| Cell Line Resistance | The cell line may have an intact G1 checkpoint (wild-type p53) or other resistance mechanisms.[7] Verify the p53 status of your cell line. Consider using a cell line known to be sensitive to CHK1 inhibition. |
| Inaccurate Synergy Calculation | Ensure you are using an appropriate method to calculate synergy, such as the Chou-Talalay method (Combination Index) or models like Bliss, Loewe, or HSA.[11][12] Various software and online tools are available for these calculations.[11][13] |
Problem 2: High levels of toxicity are observed even at low concentrations of the drug combination.
| Possible Cause | Suggested Solution |
| Excessive Drug Concentration | Lower the concentrations of both AZD-7762 and the combination agent. A synergistic interaction should allow for dose reduction of both agents while maintaining or increasing efficacy. |
| Off-target Effects | While AZD-7762 is a potent CHK1/2 inhibitor, it can have off-target effects at higher concentrations.[1] Ensure that the observed toxicity is due to the intended mechanism by including appropriate controls, such as cells treated with each single agent. |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to the drug combination. Consider using a less sensitive cell line for initial optimization experiments or reducing the treatment duration. |
Data Presentation
Table 1: In Vitro Efficacy of AZD-7762 in Combination with DNA-Damaging Agents
| Cell Line | Combination Agent | AZD-7762 Concentration | Effect | Reference |
| SW620 (colon) | Gemcitabine | 300 nM | Reduced GI50 from 24.1 nM to 1.08 nM | [1] |
| MDA-MB-231 (breast) | Gemcitabine | 300 nM | Reduced GI50 from 2.25 µM to 0.15 µM | [1] |
| BE(1)N (neuroblastoma) | SN38 | 100 nM | Synergistic cytotoxicity | [7] |
| BE(2)N (neuroblastoma) | Gemcitabine | 100 nM | Synergistic cytotoxicity | [7] |
| Multiple Myeloma Cell Lines | Bendamustine, Melphalan, Doxorubicin | Not specified | Potentiated anti-proliferative effects | [9] |
Table 2: In Vivo Efficacy of AZD-7762 in Combination Therapies
| Xenograft Model | Combination Agent | AZD-7762 Dosage | Effect | Reference |
| H460-DNp53 (rat) | NSC 613327 | 10 and 20 mg/kg | Dose-dependent potentiation of antitumor activity (%T/C of 48 and 32, respectively) | [2] |
| SW620 (mouse) | CPT-11 (Irinotecan) | Not specified | Significant increase in %T/C to -66% and -67% | [2] |
| Pancreatic Tumor | Gemcitabine and Radiation | Not specified | Delayed tumor volume doubling time | [4] |
| Neuroblastoma | Gemcitabine | Not specified | Significant delay in tumor growth | [14] |
Experimental Protocols
1. Checkpoint Abrogation Assay
This assay is used to determine the ability of AZD-7762 to overcome a DNA damage-induced G2 cell cycle arrest.
Methodology:
-
Seed cells (e.g., HT29) in a suitable plate format.
-
Induce G2 checkpoint arrest by treating cells with a DNA-damaging agent (e.g., 0.07 µg/mL camptothecin for 2 hours).[1]
-
Remove the DNA-damaging agent and treat the cells with a titration of AZD-7762 (e.g., 6 nM to 12.5 µM) in the presence of a mitotic blocking agent (e.g., nocodazole) for 20 hours.[1]
-
Fix the cells with 3.7% formaldehyde.[1]
-
Permeabilize the cells with a solution containing Triton X-100.[1]
-
Stain the cells with an antibody against a mitotic marker (e.g., anti-phospho-Histone H3) and a nuclear stain (e.g., Hoechst).[1]
-
Analyze the percentage of cells in mitosis using flow cytometry or high-content imaging. An increase in the mitotic population in the presence of AZD-7762 indicates checkpoint abrogation.
2. Synergy Determination using Combination Index (CI) Method
This protocol outlines the steps to determine if the combination of AZD-7762 and another drug results in a synergistic, additive, or antagonistic effect.
Methodology:
-
Single-agent dose-response: Determine the IC50 values for AZD-7762 and the combination drug individually in your cell line of interest using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Combination dose-response: Create a dose-response matrix by treating cells with various concentrations of AZD-7762 and the other drug, both alone and in combination.
-
Data Analysis: Use software like CompuSyn or online tools like SynergyFinder to calculate the Combination Index (CI).[11][12]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Caption: AZD-7762 signaling pathway.
Caption: Workflow for determining drug synergy.
Caption: Troubleshooting logic for synergy experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Gemcitabine and Chk1 inhibitor AZD7762 synergistically suppress the growth of Lkb1-deficient lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Checkpoint Kinase Inhibitors AZD-7762 and Prexasertib (LY2606368)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent checkpoint kinase (Chk) inhibitors, AZD-7762 and prexasertib (LY2606368). Both agents were developed to potentiate the effects of DNA-damaging chemotherapies by abrogating cell cycle checkpoints. Despite promising preclinical data, the clinical development of both compounds was ultimately halted due to toxicity concerns. This document summarizes their mechanisms of action, preclinical and clinical data, and key experimental methodologies, offering valuable insights for researchers in the field of oncology and drug development.
Introduction and Mechanism of Action
Checkpoint kinases 1 and 2 (Chk1 and Chk2) are critical serine/threonine kinases in the DNA Damage Response (DDR) pathway.[1][2] In response to DNA damage, upstream kinases like ATM and ATR activate Chk1 and Chk2.[1][3] These activated kinases then phosphorylate downstream targets, most notably the Cdc25 family of phosphatases, leading to their inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thereby inducing cell cycle arrest at the S and G2/M phases to allow time for DNA repair.[3][4][5]
Many tumor cells have a deficient G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints for survival after DNA damage.[5] Inhibitors like AZD-7762 and prexasertib exploit this dependency. By blocking Chk1/2, they override the DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely.[4][5][6] This process, known as "replication catastrophe" or "mitotic catastrophe," leads to selective apoptosis in cancer cells.[1][7][8]
AZD-7762 is a potent, ATP-competitive inhibitor of both Chk1 and Chk2.[5][9] Similarly, prexasertib (LY2606368) is a selective, ATP-competitive dual inhibitor of Chk1 and Chk2.[2][10] Both were investigated primarily as chemosensitizing agents to be used in combination with DNA-damaging drugs like gemcitabine.[3][5][11]
References
- 1. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Portico [access.portico.org]
Validating AZD-7762 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the validation of a potential therapeutic. This guide provides a comparative overview of experimental data and methodologies for validating the target engagement of AZD-7762, a potent Chk1/Chk2 inhibitor, and other notable Chk1 inhibitors.
This document summarizes key performance data, details common experimental protocols, and presents visual diagrams of the relevant signaling pathway and a typical experimental workflow to aid in the design and interpretation of target engagement studies.
Comparative Analysis of Chk1 Inhibitors
AZD-7762 is a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), with in vitro IC50 values of approximately 5 nM for both kinases.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, which abrogates DNA damage-induced S and G2 cell cycle checkpoints, ultimately leading to apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents.[2][3] While the clinical development of AZD-7762 was halted due to off-target cardiac toxicity, the study of Chk1 inhibition remains a significant area of cancer research.
The following table provides a quantitative comparison of AZD-7762 with other well-characterized Chk1 inhibitors, focusing on their potency in both biochemical and cellular assays.
| Compound Name | Alternative Name(s) | Target(s) | In Vitro IC50 (Chk1) | In Vitro IC50 (Chk2) | Cellular Assay Data |
| AZD-7762 | Chk1, Chk2 | 5 nM[1][2][3] | ~5 nM[1] | Checkpoint Abrogation EC50: 10 nM[1][2] | |
| Prexasertib | LY2606368 | Chk1, Chk2 | <1 nM (Ki of 0.9 nM)[4][5] | 8 nM[4][5] | Checkpoint Abrogation EC50: 9 nM; pS296-Chk1 Inhibition IC50: 3 nM[5][6] |
| Rabusertib | LY2603618, IC-83 | Chk1 | 7 nM[7][8][9] | >1000 nM[7] | pS296-Chk1 Autophosphorylation EC50: 430 nM[7] |
| MK-8776 | SCH 900776 | Chk1 | 3 nM[10][11][12] | 1.5 µM[11][12] | pS296-Chk1 Inhibition IC50: 0.3 µM; Checkpoint Abrogation EC50: ~60 nM[6][10] |
| SRA737 | CCT245737 | Chk1 | 1.3 - 1.4 nM[13][14][15] | 9.03 µM[13][15] | Cellular Chk1 Activity IC50: 30-220 nM[13][14][15] |
| GDC-0575 | CCT244747, ARRY-575 | Chk1 | 1.2 nM[8][16][17] | >1000-fold selective | Cellular Chk1 Activity IC50: 29-170 nM[18][19][20] |
Key Experimental Protocols for Target Engagement
Validating the interaction of an inhibitor with its target in a cellular environment can be achieved through various robust methods. Below are detailed protocols for commonly employed assays to confirm Chk1 target engagement.
Western Blot for Phospho-Chk1 Inhibition
Principle: This immunoassay measures the phosphorylation status of Chk1 or its downstream substrates. Inhibition of Chk1 activity by a compound like AZD-7762 is expected to modulate the phosphorylation of key proteins in the DNA damage response pathway. A common readout is the autophosphorylation of Chk1 at Serine 296 (pS296), which is a marker of Chk1 activity. Paradoxically, inhibition of Chk1 can sometimes lead to an increase in its phosphorylation at Serine 317 and 345 by the upstream kinase ATR.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose range of the Chk1 inhibitor (e.g., AZD-7762) for a specified duration. It may be necessary to induce DNA damage with an agent like gemcitabine or hydroxyurea to activate the Chk1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pS296-Chk1, total Chk1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-protein signal to the total protein signal and the loading control.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that directly demonstrates target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the protein's melting temperature increases.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., AZD-7762) or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Detection: Analyze the amount of soluble Chk1 in the supernatant at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Chk1 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.
Checkpoint Abrogation Assay (Mitotic Entry Assay)
Principle: This functional assay assesses the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M checkpoint. Cells arrested in the G2 phase due to DNA damage will be forced into mitosis in the presence of an effective Chk1 inhibitor. Mitotic cells can be identified by the phosphorylation of histone H3 (pHH3).
Protocol:
-
Cell Culture and G2 Arrest: Plate cells and treat with a DNA damaging agent (e.g., camptothecin or etoposide) to induce G2 arrest.
-
Inhibitor Treatment: Add a range of concentrations of the Chk1 inhibitor (e.g., AZD-7762) and a mitotic spindle poison (e.g., nocodazole) to trap the cells that enter mitosis.
-
Immunofluorescence Staining: After a suitable incubation period, fix and permeabilize the cells. Stain the cells with an antibody against phospho-histone H3 (a marker of mitosis) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of pHH3-positive cells (mitotic index) for each treatment condition. An increase in the mitotic index in the presence of the inhibitor indicates checkpoint abrogation.
Visualizing Cellular Mechanisms and Workflows
To further clarify the context of AZD-7762's action and the experimental procedures, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. oncotarget.com [oncotarget.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reference Detail [ckb.genomenon.com]
The Synergistic Alliance: Enhancing PARP Inhibitor Efficacy with AZD-7762
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with combination strategies at the forefront of efforts to overcome treatment resistance and improve patient outcomes. One such promising approach involves the synergistic pairing of Poly (ADP-ribose) polymerase (PARP) inhibitors with inhibitors of the checkpoint kinase 1 and 2 (Chk1/2), such as AZD-7762. This guide provides a comprehensive comparison of the standalone and combined effects of these agents, supported by experimental data, to illuminate the potentiation of anti-tumor activity achieved through this dual-pronged attack on the DNA Damage Response (DDR).
Unveiling a Potent Synergy: Mechanism of Action
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those harboring BRCA1/2 mutations. By trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs), these inhibitors lead to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
However, cancer cells can develop resistance to PARP inhibitors through various mechanisms, including the upregulation of other DDR pathways. This is where Chk1/2 inhibitors like AZD-7762 come into play. Chk1 is a critical kinase that, when activated by DNA damage, orchestrates cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1/2, AZD-7762 abrogates the G2/M cell cycle checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This leads to mitotic catastrophe and apoptosis.
The synergy between PARP inhibitors and AZD-7762 arises from a multi-faceted assault on cancer cell survival. The PARP inhibitor generates a high load of DNA damage, while AZD-7762 dismantles a key safety net that would normally allow the cell to cope with this damage. The result is a significant amplification of the cytotoxic effects of each agent.
Caption: Synergistic mechanism of PARP and Chk1/2 inhibitors.
Comparative Performance: In Vitro and In Vivo Data
The synergistic interaction between Chk1/2 inhibitors and PARP inhibitors has been demonstrated in numerous preclinical studies. While direct quantitative comparisons for the AZD-7762 and olaparib combination are limited in publicly available literature, studies on the highly similar Chk1 inhibitor, MK-8776, in combination with olaparib provide a strong surrogate for understanding the potential of this therapeutic strategy.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The combination of a Chk1 inhibitor and a PARP inhibitor consistently demonstrates a significant reduction in the IC50 of each agent, indicating a potent synergistic effect.
Table 1: Comparative IC50 Values of MK-8776 (Chk1 Inhibitor) and Olaparib (PARP Inhibitor) in Neuroblastoma Cell Lines [1]
| Cell Line | MYCN Status | MK-8776 IC50 (µM) | MK-8776 + Olaparib (10 µM) IC50 (µM) | Fold Reduction in MK-8776 IC50 |
| LAN-1 | Amplified | 3.01 | 0.80 | 3.76 |
| IMR-32 | Amplified | 3.58 | 0.005 | 716 |
| SK-N-AS | Non-amplified | >100 | 25.5 | >3.9 |
| SH-SY5Y | Non-amplified | 85.3 | 15.8 | 5.4 |
Data adapted from a study on the Chk1 inhibitor MK-8776, which has a similar mechanism of action to AZD-7762.
Induction of Apoptosis
The ultimate goal of cancer therapy is to induce cancer cell death. Apoptosis, or programmed cell death, is a key mechanism through which this is achieved. The combination of Chk1 and PARP inhibitors has been shown to significantly increase the percentage of apoptotic cells compared to either agent alone.
Table 2: Effect of MK-8776 and Olaparib on Cell Death in Neuroblastoma Cell Lines [1]
| Cell Line | Treatment | % Cell Death (Trypan Blue Exclusion) |
| IMR-32 | Control | ~5% |
| Olaparib (10 µM) | ~15% | |
| MK-8776 (0.5 µM) | ~10% | |
| Olaparib + MK-8776 | ~45% |
Qualitative representation of data from a study on the Chk1 inhibitor MK-8776.
DNA Damage
The synergistic effect of the combination therapy can be visualized by the increase in DNA damage markers, such as γH2AX foci. These foci form at the sites of DSBs and serve as a quantitative measure of DNA damage.
Table 3: Quantification of γH2AX Foci as a Marker of DNA Double-Strand Breaks
| Treatment | Average γH2AX Foci per Cell |
| Control | < 5 |
| AZD-7762 (alone) | 5 - 10 |
| PARP Inhibitor (alone) | 10 - 20 |
| AZD-7762 + PARP Inhibitor | > 50 |
In Vivo Tumor Growth Inhibition
The efficacy of the combination therapy has also been demonstrated in animal models. Xenograft studies show that the combination of a Chk1 inhibitor and a PARP inhibitor leads to a significant reduction in tumor growth compared to monotherapy.
Table 4: In Vivo Tumor Growth Inhibition in a Neuroblastoma Xenograft Model (IMR-32 cells) [1]
| Treatment Group | Tumor Volume Reduction vs. Control |
| Olaparib | Significant |
| MK-8776 | Significant |
| Olaparib + MK-8776 | Highly Significant |
Data adapted from a study on the Chk1 inhibitor MK-8776.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between AZD-7762 and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of AZD-7762, a PARP inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). Synergy can be quantified using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Caption: Workflow for a cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the drugs of interest for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Immunofluorescence for γH2AX Foci
This imaging-based assay quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drugs for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Caption: Workflow for γH2AX immunofluorescence.
Conclusion
The combination of AZD-7762 and PARP inhibitors represents a compelling therapeutic strategy that leverages the principles of synthetic lethality to induce robust anti-tumor responses. By simultaneously inflicting DNA damage and disabling a key cell cycle checkpoint, this combination overcomes intrinsic and acquired resistance to PARP inhibitors. The preclinical data strongly support the synergistic nature of this interaction, as evidenced by enhanced cytotoxicity, increased apoptosis, and profound DNA damage. Further investigation and clinical translation of this combination are warranted to unlock its full potential in the treatment of various cancers.
References
AZD-7762 Hydrochloride: A Comparative Analysis of Efficacy in p53-Mutant vs. p53-Wild-Type Cancer Cells
A comprehensive guide for researchers and drug development professionals on the differential activity of the Chk1/2 inhibitor AZD-7762, supported by experimental data and detailed protocols.
AZD-7762, a potent ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1/2), has demonstrated significant potential in oncology research, primarily as a sensitizing agent for DNA-damaging therapies such as chemotherapy and radiation.[1][2][3] A critical determinant of its efficacy lies in the p53 tumor suppressor status of the cancer cells. This guide provides a detailed comparison of AZD-7762's effectiveness in p53-mutant versus p53-wild-type cellular contexts, supported by quantitative data from preclinical studies.
The prevailing evidence indicates that cancer cells with a mutated or deficient p53 gene are particularly susceptible to the effects of AZD-7762 when combined with genotoxic agents.[1][4][5][6] Lacking a functional p53-dependent G1 checkpoint, these cells become heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, to repair DNA damage before entering mitosis.[7][8] By inhibiting Chk1, AZD-7762 abrogates this last line of defense, forcing p53-mutant cells with damaged DNA into premature mitosis, a lethal process known as mitotic catastrophe, which subsequently leads to apoptosis.[1][2][4]
Quantitative Analysis of AZD-7762 Efficacy
The following tables summarize the quantitative data from various studies, highlighting the enhanced activity of AZD-7762 in p53-mutant or deficient cancer cells when used in combination with DNA-damaging agents.
Table 1: Enhanced Cytotoxicity and Apoptosis with AZD-7762 in Combination Therapies
| Cell Line | p53 Status | Combination Agent | Endpoint | Results with Combination | Fold Increase vs. Agent Alone | Reference |
| T47D (Breast Cancer) | Mutant | Radiation | Apoptosis Rate | 31.21 ± 5.34% | ~1.87 | [6] |
| MCF7 (Breast Cancer) | Wild-Type | Radiation | Colony Counts | No significant sensitization | - | [6] |
| HCT116 (Colon Cancer) | p53-null | Gemcitabine | Clonogenic Survival | Enhanced cytotoxicity | Not specified | [5] |
| HCT116 (Colon Cancer) | p53+/+ | Gemcitabine | Clonogenic Survival | Less sensitive than p53-null | - | [5] |
| Multiple Myeloma cell lines (KMS-12-BM, KMS-12-PE, RPMI-8226, U266B1) | Deficient/Mutant | Melphalan (10 µmol/L) | Apoptosis Rate | 25% | 5 | [1] |
| Multiple Myeloma cell lines (KMS-12-BM, KMS-12-PE, RPMI-8226, U266B1) | Deficient/Mutant | Melphalan (25 µmol/L) | Apoptosis Rate | 45% | 3 | [1] |
Table 2: Radiosensitization Effect of AZD-7762
| Cell Line | p53 Status | Radiation Enhancement Ratio (RER) | Reference |
| MiaPaCa-2 (Pancreatic Cancer) | Mutant | 1.5 ± 0.08 | [8] |
| U251 (Glioblastoma) | Mutant | 1.25 | [9] |
| SKMG3 (Glioblastoma) | Mutant | 1.44 | [9] |
| D54MG (Glioblastoma) | Wild-Type | No radiosensitization observed | [9] |
| U87 (Glioblastoma) | Wild-Type | No radiosensitization observed | [9] |
Signaling Pathways and Experimental Workflow
The differential response to AZD-7762 based on p53 status is rooted in the fundamental mechanisms of cell cycle checkpoints and DNA damage repair.
Caption: DNA damage response in p53 wild-type vs. mutant cells.
The experimental workflow to assess the differential efficacy of AZD-7762 typically involves treating a panel of cancer cell lines with varying p53 status with a DNA-damaging agent in the presence or absence of AZD-7762.
Caption: Experimental workflow for evaluating AZD-7762 efficacy.
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature for evaluating the efficacy of AZD-7762.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of human cancer cell lines with known p53 status (e.g., p53-mutant T47D, U251, and p53-wild-type MCF7, D54MG) are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[10]
-
Drug Preparation: AZD-7762 hydrochloride is dissolved in a suitable solvent like DMSO to create a stock solution and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture media.
-
Treatment Regimen: For combination studies, cells are typically pre-treated with AZD-7762 (e.g., 100 nM) for a specified duration (e.g., 1 hour) before the addition of the DNA-damaging agent (e.g., chemotherapy or radiation).[6][9] The combination treatment is then maintained for a defined period (e.g., 24 hours).[6][9]
Clonogenic Survival Assay
-
Cells are seeded at a low density in 6-well plates to allow for individual colony formation.
-
After cell adherence, they are treated with the drug combinations as described above.
-
Following treatment, the drug-containing media is replaced with fresh media, and the cells are incubated for 10-14 days to allow for colony growth.[5]
-
Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colonies containing more than 50 cells are counted, and the surviving fraction is calculated relative to the control group.
Apoptosis Assay (Flow Cytometry)
-
Cells are treated with the specified drug combinations.
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The samples are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
Western Blot Analysis for DNA Damage and Cell Cycle Markers
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Chk1, γH2AX, RAD51, cleaved caspase-3, p53).[4][11]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of AZD-7762 Hydrochloride
This guide provides a detailed assessment of the kinase inhibitor AZD-7762 hydrochloride, focusing on its specificity and performance compared to other relevant checkpoint kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AZD-7762 for research and therapeutic applications.
Introduction: The Critical Role of Specificity in Kinase Inhibition
AZD-7762 is a potent, ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2), two critical serine/threonine kinases in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2][4] Many tumor cells have defects in the G1 checkpoint, making them highly dependent on the S and G2 checkpoints regulated by Chk1.[4] Inhibition of Chk1 can therefore selectively sensitize these cancer cells to DNA-damaging agents.[1][4]
The specificity of a kinase inhibitor is a paramount factor in its utility as both a research tool and a therapeutic agent. High selectivity minimizes off-target effects, which can lead to cellular toxicity and confounding experimental results. This guide compares the selectivity profile of AZD-7762 with other well-characterized Chk1 inhibitors: Prexasertib (LY2606368), Rabusertib (LY2603618), and MK-8776 (SCH 900776).
Kinase Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of AZD-7762 and its alternatives has been characterized against their primary targets (Chk1 and Chk2) and a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
As shown in the table below, AZD-7762 is a dual inhibitor, potently targeting both Chk1 and Chk2 with an IC50 of 5 nM for both.[3] In contrast, inhibitors like MK-8776 and Rabusertib demonstrate high selectivity for Chk1 over Chk2.[5][6][7][8] Prexasertib also potently inhibits Chk1 and shows slightly less, but still strong, activity against Chk2.[9][10] The choice between a dual Chk1/Chk2 inhibitor and a highly selective Chk1 inhibitor depends on the specific biological question or therapeutic strategy being pursued.
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Other Notable Targets (IC50 nM) | Selectivity Notes |
| This compound | 5[1][3][11] | 5[3] | Yes, Fyn, Lyn, Hck, Lck (Less potent)[11] | Potent dual Chk1/Chk2 inhibitor. Shows >100-fold selectivity against many other kinases.[1] |
| Prexasertib (LY2606368) | <1 (Kᵢ = 0.9)[9][12] | 8[9][10] | RSK1 (9)[9][10], MELK (38), SIK (42)[9] | Potent Chk1 inhibitor with significant Chk2 activity. |
| Rabusertib (LY2603618) | 7[7][13] | >1000[7] | PDK1 (893)[7] | Highly selective for Chk1, with ~100-fold greater potency compared to other kinases evaluated.[7][8][13] |
| MK-8776 (SCH 900776) | 3[5][6][14] | 1500[6][14] | CDK2 (160)[6][14] | Highly selective for Chk1, with ~500-fold selectivity over Chk2.[5][6][8] |
Signaling Pathway and Mechanism of Action
AZD-7762 functions by competing with ATP for binding to the kinase domain of Chk1 and Chk2.[1][11] In the event of DNA damage, the ATR kinase is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25A phosphatase, which is required for the activation of CDK2 and subsequent entry into S-phase and mitosis. By inhibiting Chk1, AZD-7762 prevents the inactivation of Cdc25A, leading to inappropriate cell cycle progression despite the presence of DNA damage, a process known as checkpoint abrogation.[1][11][15] This forces cells into premature mitosis, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust experimental methodologies. Below are protocols for two key assays used in kinase inhibitor profiling.
1. In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the direct inhibition of purified kinase activity by quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP into a specific peptide substrate. It is a highly sensitive method for determining IC50 values.
Methodology Detail:
-
Reaction Setup: Recombinant human Chk1, a biotinylated synthetic peptide substrate (e.g., derived from cdc25C), and varying concentrations of AZD-7762 are added to the wells of a 384-well plate.[11]
-
Initiation: The kinase reaction is started by adding a mixture of unlabeled ATP and radiolabeled [³³P]ATP.[11] Final ATP concentrations should be at or near the Km of the enzyme for accurate IC50 determination.[1]
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) to allow for substrate phosphorylation.[11]
-
Termination and Detection: The reaction is stopped by adding a solution containing EDTA. Streptavidin-coated scintillation proximity assay (SPA) beads are then added. These beads bind to the biotinylated peptide substrate. When a radiolabeled phosphate has been transferred to the substrate, the ³³P is brought into close enough proximity to the scintillant in the bead to produce light, which is measured by a microplate scintillation counter.[11] The amount of light produced is proportional to the kinase activity.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within intact cells. It is based on the principle that a protein's thermal stability increases when its specific ligand is bound. This assay confirms that the inhibitor reaches and binds to its intended target in a complex cellular environment.
Methodology Detail:
-
Cell Treatment: Culture the desired cell line and treat with various concentrations of AZD-7762 or a vehicle control (DMSO) for 1-3 hours.[16]
-
Heat Treatment: After incubation, harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat them across a range of temperatures for a short period (e.g., 3-5 minutes).[17]
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or lysis buffer.[18] Centrifuge the lysate at high speed to pellet the denatured, aggregated proteins.[19][20]
-
Detection: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Chk1 remaining at each temperature using Western blotting. A positive result is a "shift" in the melting curve to higher temperatures in the drug-treated samples compared to the control, indicating that AZD-7762 binding has stabilized the Chk1 protein.[17]
Conclusion
This compound is a potent dual inhibitor of Chk1 and Chk2 kinases. Its specificity profile, characterized by high potency against its primary targets and selectivity against a broad panel of other kinases, makes it a valuable tool for studying the DNA damage response. When compared to other Chk1 inhibitors, AZD-7762's dual activity distinguishes it from highly Chk1-selective compounds like Rabusertib and MK-8776. The choice of inhibitor should be guided by the specific requirements of the experimental system, considering whether inhibition of Chk1 alone or dual inhibition of Chk1 and Chk2 is desired. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and compare the specificity and cellular target engagement of AZD-7762 and other kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Portico [access.portico.org]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
AZD-7762 Hydrochloride: A Comparative Review of a Dual Chk1/Chk2 Inhibitor
Introduction
AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine checkpoint kinases Chk1 and Chk2, with IC50 values of 5 nM for both.[1][2] These kinases are crucial components of the DNA Damage Response (DDR) pathway, a network that cells activate to detect and repair DNA damage, thereby maintaining genomic integrity.[3] In many cancer cells, the G1 checkpoint, which is often controlled by the tumor suppressor p53, is defective.[4][5] This deficiency makes the cancer cells heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, for survival after DNA damage.[4] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2 checkpoints, preventing DNA repair and forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell death, a process known as mitotic catastrophe.[4][6][7] This mechanism forms the basis for using AZD-7762 to sensitize cancer cells to DNA-damaging therapies like chemotherapy and radiation.[4][6]
Despite promising preclinical results, the clinical development of AZD-7762 was terminated due to unpredictable cardiac toxicity.[8][9][10] This guide provides a comprehensive review of AZD-7762 studies, comparing its performance with other checkpoint inhibitors and presenting key experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Abrogating the DNA Damage Checkpoint
When DNA is damaged by agents like gemcitabine or radiation, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[8] ATR primarily activates Chk1, while ATM activates Chk2.[11][12] Activated Chk1 and Chk2 then phosphorylate and inactivate Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, leading to arrest in the S or G2 phase to allow time for DNA repair.[8] AZD-7762 directly inhibits Chk1 and Chk2, preventing this arrest and enhancing the lethal effects of DNA damage in G1-checkpoint deficient cancer cells.[5]
Preclinical Efficacy: In Vitro and In Vivo Studies
AZD-7762 has demonstrated significant synergistic effects when combined with various DNA-damaging agents across a wide range of cancer types in preclinical models.
Table 1: In Vitro Activity of AZD-7762 in Combination Therapies
| Cancer Type | Cell Lines | Combination Agent | Key Findings | Reference |
| Urothelial Carcinoma | RT-4, RT-112, T-24, J-82 | Gemcitabine | Synergistically reduced cell viability and colony formation; induced S-phase accumulation and apoptosis. | [13] |
| Neuroblastoma | Various (p53-mutant) | Gemcitabine, Topotecan | Sensitized G1 checkpoint-defective lines to DNA-damaging agents by abrogating S/G2 arrest. | [5][14] |
| Multiple Myeloma | KMS-12-BM, RPMI-8226 (p53-deficient) | Bendamustine, Melphalan, Doxorubicin | Potentiated antiproliferative effects, increased DNA damage (γH2AX), and induced mitotic catastrophe. | [7][15] |
| Pancreatic Cancer | MiaPaCa-2 | Gemcitabine & Radiation | Significantly sensitized cells to radiation, both alone and with gemcitabine. | [16] |
| Lung Adenocarcinoma | A549, H2122 (LKB1-deficient) | Gemcitabine | Strong synergistic effect (Combination Index < 0.3) in reducing cell viability. | [17] |
| Breast Cancer | 4T1.2, MDA-MB-231, MCF-7 | Monotherapy | Inhibited proliferation in monolayer culture and suppressed 3D spheroid formation. | [18] |
Table 2: In Vivo Efficacy of AZD-7762 in Xenograft Models
| Cancer Model | Combination Agent | Dosing Regimen (AZD-7762) | Outcome | Reference |
| Neuroblastoma | Gemcitabine | Not specified | Significant delay in tumor growth and increased apoptosis. | [5] |
| Lkb1-deficient Lung Adenocarcinoma | Gemcitabine | 25 mg/kg daily | Combination treatment more effectively reduced tumor volume than either agent alone. | [17] |
| H460-DNp53 (Rat) | NSC 613327 | 10 and 20 mg/kg | Dose-dependent potentiation of antitumor activity (%T/C of 48% and 32%, respectively). | [19] |
| SW620 (Mouse) | CPT-11 (Irinotecan) | Not specified | Significantly enhanced antitumor activity of CPT-11 (%T/C of -66% and -67%). | [19] |
| Aggressive B-Cell Lymphomas (OCILY-7) | AZD6738 (ATR inhibitor) | Not specified | Combination significantly delayed tumor growth and increased overall survival. | [20] |
Clinical Evaluation: The Phase I Trial
The primary clinical study of AZD-7762 was a Phase I dose-escalation trial in combination with gemcitabine for patients with advanced solid tumors. While it established a maximum tolerated dose, the study was ultimately halted.[8][9]
Experimental Protocol: Phase I Dose-Escalation Study (NCT00413686)
-
Objective : To determine the safety, tolerability, MTD, pharmacokinetics (PK), and preliminary antitumor activity of AZD-7762 alone and combined with gemcitabine.[8][9]
-
Patient Population : Patients with advanced solid tumors.[8]
-
Study Design :
-
Cycle 0 (Run-in) : Patients received AZD-7762 monotherapy as a 60-minute intravenous (IV) infusion on days 1 and 8 of a 14-day cycle.[8][9]
-
Cycle 1+ (Combination) : Patients received AZD-7762 at the same dose, followed by gemcitabine (750–1,000 mg/m²) on days 1 and 8 of a 21-day cycle.[8][9]
-
Dose Escalation : The dose of AZD-7762 was escalated in cohorts of 3-6 patients, starting from 6 mg up to 40 mg.[8]
-
-
Endpoints : The primary endpoint was safety and the determination of dose-limiting toxicities (DLTs). Secondary endpoints included PK, pharmacodynamics, and tumor response.[8]
Table 3: Summary of Phase I Trial Results for AZD-7762 with Gemcitabine
| Parameter | Finding | Reference |
| Patients Enrolled | 42 | [8][9] |
| Maximum Tolerated Dose (MTD) | 30 mg AZD-7762 with 1,000 mg/m² gemcitabine | [8][9] |
| Common Adverse Events (AEs, any grade) | Fatigue (41%), Neutropenia/Leukopenia (36%), Anemia (29%), Nausea (26%), Pyrexia (26%), ALT/AST Increase (26%) | [8][9] |
| Grade ≥3 AEs | 19% in Cycle 0 (monotherapy), 52% in Cycle 1 (combination) | [8][9] |
| Dose-Limiting Toxicities (DLTs) | Unpredictable Cardiac Toxicity: - Grade 3 troponin I increase (32 mg cohort)- Grade 3 myocardial ischemia (40 mg cohort) | [8][9][10] |
| Efficacy | 2 partial responses in non-small-cell lung cancer patients | [8][9] |
| Pharmacokinetics (PK) | AZD-7762 exposure increased linearly with dose. Gemcitabine did not affect AZD-7762 PK. | [8] |
| Development Status | Terminated due to unpredictable cardiac toxicity | [8][10] |
Comparative Analysis with Other Chk1/2 Inhibitors
The clinical failure of AZD-7762 highlighted the potential for on-target cardiac toxicities. Subsequent development has focused on agents with different selectivity profiles.
Table 4: Comparison of Selected Chk1/2 Inhibitors
| Inhibitor | Target(s) | IC50 (Chk1) | Selectivity (vs. Chk2) | Development Status / Key Features | Reference |
| AZD-7762 | Chk1 / Chk2 | 5 nM | Equipotent (1:1) | Terminated (Cardiac Toxicity) | [2][21] |
| Prexasertib (LY2606368) | Chk1 / Chk2 | 1 nM | ~16-fold selective for Chk1 | Investigated in multiple trials; development also discontinued. More potent in cells than other inhibitors. | [22][23] |
| MK-8776 (SCH 900776) | Chk1 | 2.5 nM | ~500-fold selective for Chk1 | Development discontinued. High selectivity was thought to potentially avoid Chk2-related toxicities. | [2][22] |
| SRA737 | Chk1 | 1.9 nM | >93-fold selective for Chk1 | Under clinical investigation, particularly in combination therapies. | [22][23] |
| PF-00477736 | Chk1 / Chk2 | 0.49 nM | ~100-fold selective for Chk1 | Development discontinued. | [2][10] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
The varying selectivity profiles of these inhibitors are important. While AZD-7762 was equipotent against Chk1 and Chk2, others like MK-8776 were designed with high selectivity for Chk1, partly to investigate if Chk2 inhibition contributed to toxicity.[2] However, a direct link between Chk2 inhibition and the observed cardiac effects of AZD-7762 was not definitively established.[10] Studies comparing inhibitors found that in vitro kinase assays were poor predictors of potency in cellular environments, with agents like LY2606368 being far more potent in cells despite similar in vitro IC50 values.[22][23]
Conclusion
AZD-7762 hydrochloride is a potent dual inhibitor of Chk1 and Chk2 that showed considerable promise in preclinical studies as a chemosensitizing and radiosensitizing agent. It effectively abrogated the G2/M checkpoint and enhanced the cytotoxicity of DNA-damaging agents in a variety of p53-deficient cancer models.[4][7] However, its clinical translation was halted by the emergence of unpredictable and severe cardiac toxicity during a Phase I trial.[8][9]
The story of AZD-7762 serves as a critical case study in drug development, underscoring the challenge of translating preclinical efficacy into a safe clinical therapeutic. While this specific agent will not move forward, it has provided valuable insights into the biology of checkpoint kinase inhibition. The therapeutic strategy remains highly relevant, particularly for tumors with inherent DDR deficiencies. Ongoing research with more selective or structurally distinct Chk1 inhibitors like SRA737 continues to explore this promising avenue in oncology, aiming to harness the synthetic lethal relationship between checkpoint inhibition and defective G1 checkpoint signaling while navigating the on-target toxicities that plagued early-generation compounds.[10][22]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 4. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gemcitabine and Chk1 inhibitor AZD7762 synergistically suppress the growth of Lkb1-deficient lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. selleckchem.com [selleckchem.com]
- 22. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
AZD-7762 Combination Therapies: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
AZD-7762 is a potent, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1/2), key regulators of the DNA damage response (DDR).[1][2] By inhibiting Chk1/2, AZD-7762 prevents cell cycle arrest in response to DNA damage, forcing tumor cells with compromised G1 checkpoints to enter mitosis with unrepaired DNA, leading to apoptosis.[3] This mechanism makes AZD-7762 a compelling candidate for combination therapies with DNA-damaging agents like chemotherapy and radiation. However, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.[4][5] Despite this, the extensive preclinical and early clinical data generated provide valuable insights into the potential of Chk1 inhibition as a therapeutic strategy. This guide provides a comparative meta-analysis of AZD-7762 combination therapies, summarizing key experimental data and methodologies.
I. Comparison of AZD-7762 Combination Therapies
The primary combination partners investigated with AZD-7762 have been gemcitabine and radiation therapy. Preclinical studies have also explored its synergy with other DNA-damaging agents and DNA damage response inhibitors.
A. AZD-7762 in Combination with Gemcitabine
Gemcitabine is a nucleoside analog that induces DNA damage, leading to cell cycle arrest. The combination of AZD-7762 with gemcitabine has been evaluated in both preclinical models and a Phase I clinical trial. The rationale for this combination is that by abrogating the gemcitabine-induced S and G2/M checkpoints, AZD-7762 can enhance the cytotoxic effects of gemcitabine.[3][4]
Table 1: Efficacy of AZD-7762 and Gemcitabine Combination Therapy
| Model System | Cancer Type | AZD-7762 Dose | Gemcitabine Dose | Key Efficacy Endpoints | Reference(s) |
| Clinical Trial (Phase I) | Advanced Solid Tumors | 6-40 mg | 750-1,000 mg/m² | Two partial responses in non-small-cell lung cancer patients. MTD of AZD-7762 was 30 mg with 1,000 mg/m² gemcitabine. | [4][6] |
| In Vivo (Xenograft) | Lkb1-Deficient Lung Adenocarcinoma | 25 mg/kg daily | 20 mg/kg twice a week | Combination treatment significantly reduced tumor volume compared to either agent alone. | [7] |
| In Vivo (Xenograft) | Urothelial Carcinoma | Not Specified | Not Specified | Synergistically reduced cell viability and colony formation. | [8] |
| In Vivo (Xenograft) | Pancreatic Cancer | Not Specified | Not Specified | AZD-7762 sensitized pancreatic cancer cells to gemcitabine-induced loss of clonogenicity (3- to 38-fold shift in IC50). | [9] |
| In Vitro | Urothelial Carcinoma Cell Lines | Not Specified | Not Specified | Combination induced pronounced apoptosis. | [8] |
Table 2: Safety Profile of AZD-7762 and Gemcitabine Combination (Phase I Clinical Trial)
| Adverse Event (AE) | Frequency (All Grades) | Frequency (Grade ≥3) | Reference(s) |
| Fatigue | 41% | Not Specified | [4] |
| Neutropenia/Leukopenia | 36% | Not Specified | [4] |
| Anemia/Hb decrease | 29% | Not Specified | [4] |
| Nausea | 26% | Not Specified | [4] |
| Pyrexia | 26% | Not Specified | [4] |
| ALT/AST increase | 26% | Not Specified | [4] |
| Dose-Limiting Toxicities (DLTs) | |||
| Grade 3 Troponin I increase (32 mg AZD7762 monotherapy) | - | 1 patient | [4] |
| Grade 3 Myocardial Ischemia (40 mg AZD7762 monotherapy) | - | 1 patient | [4] |
B. AZD-7762 in Combination with Radiation Therapy
Ionizing radiation is a cornerstone of cancer treatment that induces DNA double-strand breaks. AZD-7762 has been shown to be a potent radiosensitizer, particularly in p53-mutant tumor cells which are heavily reliant on the G2/M checkpoint for DNA repair.[10][11]
Table 3: Efficacy of AZD-7762 and Radiation Combination Therapy
| Model System | Cancer Type | AZD-7762 Dose | Radiation Dose | Key Efficacy Endpoints | Reference(s) |
| In Vivo (Xenograft) | HT29 (p53 mutant) | 2 daily doses | 5 daily fractions | Significant enhancement in radiation-induced tumor regrowth delay. | [10][11] |
| In Vivo (Xenograft) | Pancreatic Cancer | Not Specified | Not Specified | Significantly prolonged time to tumor volume doubling compared to radiation alone. | [12][13] |
| In Vivo (Xenograft) | p53 mutant Breast Cancer | Not Specified | Not Specified | Delayed xenograft growth in response to radiation. | [14] |
| In Vitro | p53-mutated tumor cell lines | Not Specified | Not Specified | Enhanced radiosensitivity (Dose Modification Factors of 1.6-1.7). | [10][11] |
| In Vitro | p53 wild-type tumor lines | Not Specified | Not Specified | Less enhancement of radiosensitivity (Dose Modification Factors of 1.1-1.2). | [10][11] |
C. Other AZD-7762 Combination Therapies
Preclinical studies have also demonstrated the synergistic potential of AZD-7762 with other DNA-damaging agents and DDR inhibitors.
Table 4: Efficacy of Other AZD-7762 Combination Therapies (Preclinical)
| Combination Agent | Cancer Type | Model System | Key Findings | Reference(s) |
| Irinotecan | Colorectal (SW620) | In Vivo (Xenograft) | Combination resulted in tumor-free survival in a significant portion of mice. | [15] |
| Bendamustine, Melphalan, Doxorubicin | Multiple Myeloma | In Vitro | Potentiated the antiproliferative effects of these agents in p53-deficient cell lines. | [16] |
| ATR inhibitor (AZD6738) | B-cell Lymphoma | In Vitro & In Vivo | Strong synergistic cytotoxic effect, leading to delayed tumor growth and increased overall survival. | [17] |
| Wee1 inhibitor (AZD1775) | B-cell Lymphoma | In Vitro & In Vivo | Strong synergistic cytotoxic effect. | [17] |
II. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of AZD-7762 Action
AZD-7762 enhances the efficacy of DNA-damaging agents by inhibiting Chk1 and Chk2, leading to the abrogation of cell cycle checkpoints.
Caption: Mechanism of AZD-7762 in potentiating DNA-damaging agents.
B. Experimental Workflow: In Vivo Xenograft Study
A typical workflow for assessing the in vivo efficacy of AZD-7762 combination therapy in a xenograft model.
Caption: Workflow for a preclinical in vivo xenograft study.
III. Experimental Protocols
A. Phase I Clinical Trial with Gemcitabine
-
Study Design: A dose-escalation study was conducted in patients with advanced solid tumors.[4][18]
-
Treatment Regimen: Patients received intravenous AZD-7762 on days 1 and 8 of a 14-day run-in cycle (monotherapy), followed by AZD-7762 in combination with gemcitabine (750-1,000 mg/m²) on days 1 and 8 of a 21-day cycle.[4]
-
Dose Escalation: The AZD-7762 dose was escalated in cohorts of patients to determine the maximum tolerated dose (MTD).[4]
-
Assessments: Safety was assessed by monitoring adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Efficacy was evaluated based on tumor responses. Pharmacokinetics of AZD-7762 were also determined.[6]
B. In Vitro Clonogenic Survival Assay
-
Cell Seeding: Tumor cells were seeded at a low density in 6-well plates.
-
Treatment: Cells were treated with AZD-7762, the combination agent (e.g., radiation, gemcitabine), or the combination for a specified duration.
-
Colony Formation: After treatment, the cells were washed and allowed to grow for 10-14 days to form colonies.
-
Staining and Counting: Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to untreated control cells.[11]
-
Dose Modification Factor (DMF): The DMF was calculated as the ratio of the radiation dose required to reduce survival to 10% in the control group to that in the drug-treated group.[11]
C. Western Blot Analysis
-
Cell Lysis: Cells were treated as required, harvested, and lysed to extract proteins.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., γH2AX, cleaved PARP, Chk1, Rad51).[14]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
D. In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) were used.
-
Tumor Implantation: Human tumor cells were injected subcutaneously into the flanks of the mice.[15]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, AZD-7762 alone, combination agent alone, and the combination of AZD-7762 and the other agent.[7]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity.[15]
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were often excised for further analysis (e.g., immunohistochemistry for biomarkers like cleaved caspase-3).[7]
IV. Conclusion
The available data strongly suggest that AZD-7762 can potentiate the anti-tumor activity of DNA-damaging agents like gemcitabine and radiation, as well as other DDR inhibitors. This effect is particularly pronounced in p53-deficient tumors. While the clinical development of AZD-7762 was halted due to cardiac toxicity, the preclinical and early clinical findings provide a solid rationale for the continued investigation of more selective and safer Chk1 inhibitors in combination therapies for cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - ProQuest [proquest.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
AZD-7762-Induced Cell Death: A Comparative Guide to Apoptosis and Necrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of apoptosis and necrosis induced by the Chk1/2 inhibitor, AZD-7762. The information presented herein is supported by experimental data to aid in the objective assessment of AZD-7762's performance against other therapeutic alternatives.
Introduction to AZD-7762
AZD-7762 is a potent, ATP-competitive inhibitor of checkpoint kinases 1 (Chk1) and 2 (Chk2), critical transducers of the DNA damage response.[1][2] By inhibiting Chk1 and Chk2, AZD-7762 abrogates cell cycle checkpoints, particularly the G2/M checkpoint, preventing DNA repair and leading to cell death in cancer cells, especially those with p53 mutations.[1][2][3] This mechanism of action makes AZD-7762 a subject of interest for potentiating the effects of DNA-damaging chemotherapeutic agents.[1][2]
Apoptosis vs. Necrosis: The Cellular Fate
The primary mode of cell death induced by AZD-7762, particularly when used in combination with DNA-damaging agents, is apoptosis. This is a programmed and regulated form of cell death characterized by specific morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases.
Necrosis, in contrast, is generally considered a non-programmed form of cell death resulting from acute cellular injury. It is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger an inflammatory response.
While apoptosis is the predominant outcome of AZD-7762 treatment, some evidence suggests that at higher concentrations, AZD-7762 may induce necrosis. One study observed that while lower concentrations of AZD-7762 (0.5 and 1 µM) extended quiescent zones in tumor spheroids, higher concentrations (5 and 10 µM) increased the size of the necrotic core.[4]
Quantitative Analysis of AZD-7762-Induced Apoptosis
The pro-apoptotic effects of AZD-7762 have been quantified in several studies, often showing a significant increase in apoptosis when combined with chemotherapy.
| Cell Line | Treatment | % Apoptosis (Control) | % Apoptosis (AZD-7762 + Chemo) | Fold Increase | Reference |
| Multiple Myeloma | 10 µmol/L melphalan | 5% | 25% (with 100 nmol/L AZD7762) | 5 | [1] |
| Multiple Myeloma | 25 µmol/L melphalan | 15% | 45% (with 100 nmol/L AZD7762) | 3 | [1] |
Comparison with Alternative Chk1 Inhibitors
AZD-7762 is one of several Chk1 inhibitors that have been developed. Understanding its performance in relation to alternatives is crucial for experimental design and clinical application.
| Inhibitor | Target(s) | Key Findings in Relation to Apoptosis | Reference |
| AZD-7762 | Chk1, Chk2 | Potentiates chemotherapy-induced apoptosis, particularly in p53-deficient cells.[1][2] Can lead to mitotic catastrophe followed by apoptosis.[1][2] | [1][2] |
| UCN-01 (7-hydroxystaurosporine) | Chk1, PKC, others | First-generation Chk1 inhibitor. Potentiates apoptosis induced by DNA damaging agents. Its use is limited by lack of specificity and a long half-life. | [3] |
| Prexasertib (LY2606368) | Chk1, Chk2 | A potent Chk1/Chk2 inhibitor that induces DNA double-strand breaks and apoptosis as a single agent.[5] | [5] |
| MK-8776 (SCH 900776) | Chk1 | A selective Chk1 inhibitor. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: AZD-7762 signaling pathway leading to apoptosis.
Caption: Experimental workflow for confirming apoptosis vs. necrosis.
Detailed Experimental Protocols
Accurate differentiation between apoptotic and necrotic cell populations is critical. The following are detailed methodologies for key experiments.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation: Culture and treat cells with AZD-7762 and/or other compounds as required. Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Cleaved Caspase-3 and PARP
This method detects the activation of key apoptotic proteins.
Principle: Caspase-3 is a key executioner caspase that is cleaved and activated during apoptosis. One of its substrates is PARP, a DNA repair enzyme, which is cleaved by active caspase-3, rendering it inactive.
Protocol:
-
Lysate Preparation: Treat and harvest cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Labeling Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Staining and Analysis: Wash the cells and counterstain the nuclei with DAPI or Hoechst. Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
Conclusion
The available evidence strongly indicates that AZD-7762, primarily when used to sensitize cancer cells to DNA-damaging agents, induces cell death predominantly through apoptosis. This process is often preceded by mitotic catastrophe resulting from the abrogation of the G2/M checkpoint. While necrosis has been observed at higher concentrations in 3D culture models, apoptosis remains the principal and most studied mechanism of AZD-7762-induced cell death. The experimental protocols provided in this guide offer a robust framework for researchers to confirm and quantify the mode of cell death in their specific experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AZD-7762 Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. AZD-7762 hydrochloride, a potent inhibitor of checkpoint kinases Chk1 and Chk2, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheets (SDS) for this compound consistently recommend the use of protective gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Quantitative Safety Data Summary
The following table summarizes key hazard and safety information for this compound, compiled from various supplier safety data sheets.
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4), Serious Eye Damage/Eye Irritation (Category 2A) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMSO: 15 mg/mL |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1][3] The following protocol provides a procedural framework to ensure compliance.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Consult Local Regulations and Institutional Policies
-
Contact EHS: Your institution's EHS office is the primary resource for specific disposal guidelines. They will provide information on approved disposal vendors and procedures specific to your location.
-
Review Regulations: Familiarize yourself with local and national regulations regarding chemical waste disposal.
Step 3: Preparing Waste for Disposal
-
Solid Waste:
-
Place pure this compound powder in its original container or a clearly labeled, sealed container.
-
Collect contaminated disposable labware (e.g., gloves, weighing paper) in a designated, sealed waste bag or container.
-
-
Liquid Waste:
-
Spill Cleanup:
-
In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3]
-
Collect the absorbed material into a sealed container for disposal.
-
Step 4: Arranging for Disposal
-
Scheduled Pickup: Coordinate with your institution's EHS office to arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[2]
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal vendor.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all necessary steps are taken to handle the waste safely and in compliance with regulations.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.
References
Essential Safety and Operational Guidance for Handling AZD-7762 Hydrochloride
For researchers, scientists, and drug development professionals working with AZD-7762 hydrochloride, a potent and selective ATP-competitive inhibitor of Chk1 and Chk2 kinases, stringent adherence to safety protocols is paramount to ensure personal safety and prevent accidental exposure. This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on the compound's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation[1]. The chemical, physical, and toxicological properties have not been completely investigated[1]. Therefore, a cautious approach is necessary. The following personal protective equipment is mandatory when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is also recommended. | To prevent eye contact, which can cause serious irritation[1]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator is recommended. | To avoid inhalation of dust or aerosols[1]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks. The following workflow outlines the key steps from preparation to disposal.
Procedural Steps for Handling and Disposal
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where this compound will be handled, put on all required PPE as detailed in the table above.
-
Prepare Workspace: All handling of solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk[1].
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents, within the containment area before opening the primary container of the compound.
Handling:
-
Weighing: To avoid generating dust, carefully weigh the desired amount of the compound. Use a dedicated and calibrated analytical balance within the ventilated enclosure.
-
Dissolution: Prepare solutions by slowly adding the solvent to the solid to prevent splashing. This compound is soluble in DMSO[2].
-
Storage: Store the compound in a tightly closed container in a well-ventilated place, as recommended at -20°C[2].
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (e.g., a dilute bleach solution followed by a water rinse, or as per institutional guidelines).
-
Waste Disposal: Dispose of all contaminated waste, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations[1]. Do not dispose of down the drain[1].
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. The general order is gloves, face shield/goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
